K-7174 dihydrochloride
Description
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Properties
IUPAC Name |
1,4-bis[5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAQFPBRMVEHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
K-7174 dihydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of K-7174 Dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 dihydrochloride is an orally active, small molecule inhibitor with a multifaceted mechanism of action, primarily targeting the proteasome and GATA transcription factors.[1][2][3][4] This guide elucidates the core mechanisms through which K-7174 exerts its potent anti-tumor effects, with a particular focus on its activity in multiple myeloma (MM). It provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of quantitative data from preclinical studies.
Core Mechanism of Action: Proteasome and GATA Inhibition
This compound functions as a dual inhibitor, targeting both the cellular proteasome and the GATA family of transcription factors.[1][2][3] Its anti-cancer properties, especially in the context of multiple myeloma, are predominantly attributed to its unique mode of proteasome inhibition.[5][6]
Atypical Proteasome Inhibition
Unlike the widely used proteasome inhibitor bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174 inhibits all three catalytic subunits (β1, β2, and β5), which correspond to caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[5][7] This broader inhibition profile may contribute to its efficacy in bortezomib-resistant MM cells.[5][6] The inhibition of the proteasome by K-7174 leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and triggering apoptotic pathways in cancer cells.[5][7]
GATA Transcription Factor Inhibition
K-7174 also demonstrates inhibitory activity against GATA transcription factors.[2][3] This inhibition can interfere with cellular processes regulated by GATA, such as cell adhesion. For instance, K-7174 has been shown to inhibit the binding activity of GATA and suppress the expression of Vascular Cell Adhesion Molecule 1 (VCAM-1).[2]
Signaling Pathway in Multiple Myeloma
In multiple myeloma cells, K-7174 triggers a distinct signaling cascade that culminates in apoptosis. This pathway involves caspase-8-mediated degradation of the transcription factor Sp1, leading to the transcriptional repression of class I histone deacetylases (HDACs).[5][6]
The key steps in this pathway are as follows:
-
Proteasome Inhibition : K-7174 inhibits the 20S proteasome, leading to an accumulation of unfolded proteins and cellular stress.
-
Caspase-8 Activation : The cellular stress activates caspase-8, an initiator caspase in the extrinsic apoptotic pathway. K-7174 has been shown to activate caspase-8 without activating caspase-9 or -12.[5]
-
Sp1 Degradation : Activated caspase-8 mediates the degradation of the transcription factor Sp1.[5]
-
HDAC Repression : Sp1 is a key transactivator for the genes encoding class I HDACs (HDAC1, HDAC2, and HDAC3). The degradation of Sp1 leads to the transcriptional repression of these HDACs.[5][6]
-
Histone Hyperacetylation and Apoptosis : The downregulation of HDACs results in the hyperacetylation of histones, altering chromatin structure and gene expression, ultimately leading to apoptosis.[5][6]
Signaling pathway of K-7174 in multiple myeloma cells.
Quantitative Data
The following tables summarize the quantitative data on the effects of K-7174 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of K-7174
| Parameter | Cell Line/System | IC50 / Concentration | Effect | Reference |
| VCAM-1 Expression | - | 14 µM | Dose-dependent suppression | [2] |
| TNFα-induced VCAM-1 mRNA | - | 9 µM | Dose-dependent suppression | [2] |
| GATA Binding Activity | - | 2.5-30 µM | Inhibition | [2] |
| Cell Growth | Multiple Myeloma Cells | 0-25 µM (72h) | Inhibition and apoptosis | [2] |
| Epo Production | Hep3B cells | 10-20 µM (24h) | Dose-dependent rescue | [2] |
| Cell Adhesion | VCAM-1 and its ligand | 10 µM (1h) | Inhibition | [2] |
Table 2: In Vivo Efficacy of K-7174
| Animal Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Murine Myeloma Model | 75 mg/kg | Intraperitoneal (i.p.), once daily | 14 days | Inhibition of tumor growth | [2] |
| Murine Myeloma Model | 50 mg/kg | Oral (p.o.), once daily | 14 days | Inhibition of tumor growth (more effective than i.p.) | [2] |
| MRL/lpr mice (lupus model) | 30 mg/kg | Intraperitoneal (i.p.), 3 times a week | 6 weeks | Improvement of lupus-like symptoms | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of K-7174.
Cell Culture
-
Cell Lines : Human multiple myeloma cell lines such as KMS12-BM, RPMI8226, and U266 are commonly used.[4][5]
-
Culture Conditions : Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability and Apoptosis Assays
-
MTT Assay :
-
Seed cells in 96-well plates.
-
Treat with various concentrations of K-7174 for the desired duration (e.g., 72 hours).[2]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Annexin V Staining :
-
Treat cells with K-7174 for the indicated time (e.g., 48 hours).
-
Wash cells with PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Workflow for Annexin V apoptosis assay.
Immunoblot Analysis
-
Cell Lysis : Lyse K-7174-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against HDAC1, HDAC2, HDAC3, Sp1, cleaved caspase-8, and GAPDH (as a loading control).[5]
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking : Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication : Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation : Incubate the sheared chromatin with an antibody against the protein of interest (e.g., Sp1) or a control IgG overnight.[5]
-
Immune Complex Capture : Add protein A/G agarose (B213101) beads to capture the antibody-protein-DNA complexes.
-
Washing : Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking : Elute the complexes and reverse the cross-links by heating.
-
DNA Purification : Purify the DNA.
-
PCR Analysis : Use the purified DNA as a template for PCR with primers specific for the promoter regions of target genes (e.g., HDAC1).[5]
Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound is a promising anti-cancer agent with a unique mechanism of action that distinguishes it from other proteasome inhibitors. Its ability to inhibit all three catalytic subunits of the proteasome and to induce apoptosis through the caspase-8/Sp1/HDAC pathway provides a strong rationale for its further development, particularly for the treatment of multiple myeloma, including bortezomib-resistant cases. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics.
References
- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 1 can repress transcription by binding to Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro effects of various targeted drugs on plasma cells and putative neoplastic stem cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
K-7174 Dihydrochloride: A Dual Inhibitor of GATA Transcription Factors and the Proteasome for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
K-7174 dihydrochloride (B599025) is a novel, orally active small molecule that has garnered significant interest for its dual inhibitory action against GATA transcription factors and the proteasome. This unique pharmacological profile positions K-7174 as a promising therapeutic candidate for a range of diseases, including cancer, particularly multiple myeloma, anemia of chronic disease, and inflammatory conditions. This technical guide provides a comprehensive overview of the core attributes of K-7174, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and visualization of the key signaling pathways it modulates.
Introduction
The GATA family of zinc-finger transcription factors, comprising six members (GATA1-6), plays a pivotal role in the development and differentiation of various cell lineages.[1][2] GATA1/2/3 are crucial for hematopoietic and central nervous system development, while GATA4/5/6 are essential for the differentiation of endodermal and mesodermal tissues, including the heart.[1][2] Dysregulation of GATA factor activity is implicated in numerous pathologies, making them attractive targets for therapeutic intervention.[1][3]
K-7174 has emerged as a key pharmacological tool to probe GATA function and as a potential therapeutic agent.[4][5] Initially identified as a cell adhesion inhibitor that downregulates Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, its mechanism was later elucidated to involve the inhibition of GATA-mediated transcription.[6][7] Furthermore, K-7174 has been characterized as a potent proteasome inhibitor, contributing to its anti-cancer properties, notably in multiple myeloma.[8][9] This dual activity presents a unique opportunity for therapeutic strategies that target both transcriptional regulation and protein homeostasis.
Mechanism of Action
K-7174 exerts its biological effects through two primary mechanisms:
-
GATA Inhibition: K-7174 inhibits the binding of GATA transcription factors to their cognate DNA sequences in the promoter regions of target genes.[6][7] This leads to the modulation of gene expression programs controlled by GATA factors. For instance, its inhibition of VCAM-1 expression is mediated by targeting GATA binding motifs in the VCAM-1 promoter.[7] This activity is crucial for its anti-inflammatory and potential anti-angiogenic effects.
-
Proteasome Inhibition: K-7174 also functions as a proteasome inhibitor, leading to the accumulation of ubiquitinated proteins and inducing cell cycle arrest and apoptosis in cancer cells.[8][9] A key downstream effect of its proteasome inhibitory activity in multiple myeloma is the transcriptional repression of class I histone deacetylases (HDACs) through the caspase-8-mediated degradation of the transcription factor Sp1.[8][9][10]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for K-7174 dihydrochloride.
| Parameter | Cell Line/System | Condition | Value | Reference(s) |
| IC50 | Human Endothelial Cells | VCAM-1 Expression | 14 µM | [1] |
| IC50 | Human Endothelial Cells | TNFα-induced VCAM-1 mRNA | 9 µM | [1] |
| IC50 | Multiple Myeloma Cell Lines | Cell Growth | 0-25 µM (72h) | [1] |
| IC50 | GATA4/NKX2-5 Synergy | Transcriptional Reporter Assay | 3 µM | [5] |
| IC50 | GATA3 DNA Binding | In vitro assay | 54.7 µM | [5] |
| Parameter | Enzyme/System | Substrate | Ki Value | Reference(s) |
| Ki | 20S Proteasome (Chymotrypsin-like) | Suc-LLVY-AMC | 0.50 ± 0.12 nM | [11] |
| Ki | 20S Proteasome (Caspase-like) | Z-LLE-AMC | Not specified | [12] |
| Ki | 20S Proteasome (Trypsin-like) | Boc-LRR-AMC | Not specified | [12] |
Key Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by K-7174.
GATA-Mediated Transcriptional Regulation
K-7174 interferes with GATA-dependent gene expression. In the context of inflammation, this is exemplified by the inhibition of VCAM-1.
Proteasome Inhibition and Anti-Myeloma Effect
In multiple myeloma, K-7174's proteasome inhibitory activity leads to apoptosis through the downregulation of HDACs.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of K-7174.
Cell Viability and Proliferation (MTT Assay)
This protocol is adapted for assessing the effect of K-7174 on the viability of multiple myeloma cell lines.[2][5][13][14]
Materials:
-
Multiple myeloma cell lines (e.g., RPMI 8226, U266, MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of K-7174 in culture medium. Add the desired concentrations of K-7174 to the wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V Staining)
This protocol is used to quantify apoptosis in cells treated with K-7174.[4][15][16][17][18]
Materials:
-
Treated and untreated multiple myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with K-7174. For suspension cells, centrifuge to pellet.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
In Vivo Antitumor Activity (Xenograft Mouse Model)
This protocol outlines the establishment and treatment of a subcutaneous multiple myeloma xenograft model.[19]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Multiple myeloma cell line (e.g., RPMI 8226)
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., 3% DMSO in 0.9% NaCl)
-
Calipers
Procedure:
-
Cell Preparation: Culture and harvest multiple myeloma cells. Resuspend the cells in PBS or a mixture of PBS and Matrigel.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^7 to 3 x 10^7 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer K-7174 (e.g., 50-75 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 14 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Conclusion
This compound represents a compelling dual-action inhibitor with significant therapeutic potential. Its ability to modulate both GATA-mediated transcription and proteasome function provides a multi-pronged approach to treating complex diseases like multiple myeloma and inflammatory disorders. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers seeking to further investigate and harness the therapeutic capabilities of K-7174. Future studies should focus on elucidating the precise GATA subtype selectivity, further defining its proteasome inhibitory profile, and exploring its efficacy in a broader range of preclinical disease models.
References
- 1. GATA1 Function, a Paradigm for Transcription Factors in Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of GATA1 levels in erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GATA Binding Protein (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Fibroblast GATA-4 and GATA-6 promote myocardial adaptation to pressure overload by enhancing cardiac angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The transcription factor GATA-6 regulates pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent progress in analyses of GATA1 in hematopoietic disorders: a mini-review [frontiersin.org]
- 10. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LLC cells tumor xenograft model [protocols.io]
- 14. Cell signalling pathways for the regulation of GATA4 transcription factor: Implications for cell growth and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Node, Edge and Graph Attributes [emden.github.io]
- 19. Proteasome Inhibitors Silence Oncogenes in Multiple Myeloma through Localized Histone Deacetylase 3 Stabilization and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
Proteasome Inhibition by K-7174 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 is an orally active, homopiperazine-derived small molecule that functions as a potent proteasome inhibitor. Unlike peptide-based inhibitors such as bortezomib (B1684674), which primarily target the β5 subunit of the 20S proteasome, K-7174 exhibits a distinct mechanism by inhibiting all three catalytic subunits (β1, β2, and β5). This broad inhibitory profile contributes to its efficacy in bortezomib-resistant multiple myeloma (MM) cells. K-7174 induces apoptosis in myeloma cells through a caspase-8-dependent pathway that leads to the degradation of the transcription factor Sp1. The subsequent downregulation of class I histone deacetylases (HDACs) is a critical downstream effect of K-7174-mediated cytotoxicity. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and key experimental protocols related to the study of K-7174 dihydrochloride (B599025).
Chemical and Physical Properties
K-7174 dihydrochloride is the salt form of the active homopiperazine (B121016) compound. Its properties are summarized below.
| Property | Value | Citation(s) |
| Chemical Name | 1,4-bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride | [1] |
| Molecular Formula | C₃₃H₄₈N₂O₆ · 2HCl | |
| Molecular Weight | 641.67 g/mol | |
| CAS Number | 191089-60-8 | |
| Appearance | White to beige powder | |
| Solubility | Soluble in water (2 mg/mL) | |
| Storage | Store at -20°C, desiccated |
Mechanism of Action
K-7174 exerts its anti-myeloma effects primarily through the inhibition of the ubiquitin-proteasome system. The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis.
Direct Proteasome Inhibition
K-7174 directly binds to and inhibits the 20S catalytic core of the proteasome. A key distinction from bortezomib is its ability to inhibit all three proteolytic activities:
-
Chymotrypsin-like activity (β5 subunit)
-
Trypsin-like activity (β2 subunit)
-
Caspase-like activity (β1 subunit)
This pan-inhibitory activity allows K-7174 to be effective against myeloma cells that have developed resistance to bortezomib through mutations in the β5 subunit gene (PSMB5).[2]
Downstream Signaling Pathways
The inhibition of the proteasome by K-7174 initiates a signaling cascade that culminates in apoptosis.
As depicted, K-7174 treatment leads to the activation of caspase-8. This, in turn, mediates the degradation of the transcription factor Sp1, which is a key transactivator for class I HDAC genes. The resulting transcriptional repression of HDAC1, HDAC2, and HDAC3 leads to the accumulation of acetylated histones and contributes to the induction of apoptosis.
In Vitro Efficacy
K-7174 has demonstrated significant cytotoxic and anti-proliferative effects in various multiple myeloma cell lines, including those resistant to bortezomib.
| Parameter | Cell Line(s) | Value | Citation(s) |
| IC₅₀ for VCAM-1 mRNA induction by TNFα | HUVECs | 9 µM | [3] |
| IC₅₀ for VCAM-1 expression | HUVECs | 14 µM | [3] |
| Effective concentration for growth inhibition | MM cell lines | 10 - 25 µM | [1] |
| Effective concentration for GATA inhibition | Hep3B cells | 10 - 30 µM | [1] |
In Vivo Efficacy
Preclinical studies in murine xenograft models of human multiple myeloma have confirmed the anti-tumor activity of K-7174. A notable advantage of K-7174 is its oral bioavailability and enhanced efficacy when administered orally compared to intraperitoneal injection.[2]
| Animal Model | Cell Line | Dosage | Route of Administration | Outcome | Citation(s) |
| NOD/SCID mice | RPMI8226, U266 | 50 mg/kg/day | Oral (p.o.) | Significant inhibition of tumor growth | [1] |
| Murine xenograft | RPMI8226 | 75 mg/kg/day for 14 days | Intraperitoneal (i.p.) | Inhibition of tumor growth | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of K-7174.
Proteasome Activity Assay
This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates using fluorogenic substrates.
Workflow Diagram:
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Fluorogenic substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LSTR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: Treat cells with K-7174 or vehicle control for the desired time. Harvest cells, wash with ice-cold PBS, and lyse using an appropriate lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
Reaction Setup: In a 96-well black plate, add 50-100 µg of protein lysate to each well. Add assay buffer to a final volume of 100 µL.
-
Substrate Addition: Add the specific fluorogenic substrate to each well to a final concentration of 50-100 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350-380 nm, Em: 440-460 nm).[4]
-
Data Analysis: Normalize the fluorescence signal to the protein concentration to determine the specific proteasome activity.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of culture medium.
-
Treatment: Add various concentrations of K-7174 to the wells and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Treat cells with K-7174. After incubation, harvest both adherent and suspension cells.
-
Washing: Wash cells twice with cold PBS and then once with 1X Binding Buffer.[8]
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[9]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins (e.g., ubiquitinated proteins, caspases, Sp1, HDACs) in cell lysates.
Procedure:
-
Sample Preparation: Lyse K-7174-treated and control cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ubiquitin, anti-caspase-8, anti-Sp1) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the binding of proteins, such as the transcription factor Sp1, to specific DNA regions, like the promoters of HDAC genes.
Workflow Diagram:
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[14]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into 200-1000 bp fragments using sonication.[15]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-Sp1 antibody or control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Use the purified DNA as a template for PCR or qPCR with primers specific for the promoter regions of HDAC1, HDAC2, or HDAC3 genes to quantify the amount of Sp1-bound DNA.
Conclusion
This compound is a promising, orally active proteasome inhibitor with a unique pan-inhibitory mechanism that distinguishes it from other agents in its class. Its ability to overcome bortezomib resistance highlights its potential as a valuable therapeutic agent for multiple myeloma. The downstream effects on the caspase-8/Sp1/HDAC axis represent a key pathway for its cytotoxic activity. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the preclinical and clinical potential of K-7174.
References
- 1. medkoo.com [medkoo.com]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abcam.com [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. kumc.edu [kumc.edu]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. addgene.org [addgene.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Overview of Chromatin IP Assay Methodology | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
K-7174 Dihydrochloride: A Technical Guide to its Effects on Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 dihydrochloride (B599025) is a novel, orally active small molecule that has demonstrated significant anti-neoplastic properties, particularly in the context of multiple myeloma (MM).[1] Initially identified as a GATA inhibitor, its primary mechanism for inducing apoptosis in cancer cells is now understood to be through proteasome inhibition.[2][3] This leads to a unique downstream signaling cascade that distinguishes it from other proteasome inhibitors like bortezomib. This technical guide provides an in-depth analysis of the molecular pathways affected by K-7174, presenting key quantitative data and detailed experimental protocols for researchers in oncology and drug development.
Core Mechanism of Action: Proteasome Inhibition
K-7174, a homopiperazine (B121016) derivative, functions as a proteasome inhibitor, though it binds to the proteasome in a manner distinct from bortezomib.[1][3] This inhibition is a critical first step in its apoptotic action. By blocking the proteasome's function, K-7174 leads to the accumulation of ubiquitinated proteins within the myeloma cell, triggering cellular stress and activating apoptotic signaling.[1][4] This activity is effective even in bortezomib-resistant MM cells, highlighting its potential to overcome existing drug resistance mechanisms.[1][3]
Signaling Pathways in K-7174-Induced Apoptosis
The primary apoptotic pathway initiated by K-7174 is the extrinsic pathway, mediated by caspase-8, rather than the intrinsic (mitochondrial) pathway involving caspase-9 or the endoplasmic reticulum stress pathway involving caspase-12.[1]
The sequence of events is as follows:
-
Proteasome Inhibition : K-7174 blocks proteasome activity.
-
Caspase-8 Activation : The resulting cellular stress leads to the activation of pro-caspase-8 into its active form. The precise mechanism linking proteasome inhibition to caspase-8 activation is a dominant pathway for this compound.[1]
-
Sp1 Degradation : Active caspase-8 directly degrades the Sp1 transcription factor. Sp1 is a crucial transactivator for the genes of class I histone deacetylases (HDACs).[1][3][5]
-
HDAC Repression : The degradation of Sp1 leads to the transcriptional repression of HDAC1, HDAC2, and HDAC3.[1][5]
-
Histone Hyperacetylation & Apoptosis : The downregulation of class I HDACs results in the hyperacetylation of histones and other proteins, which ultimately triggers cytotoxicity and apoptosis.[1][6] Overexpression of HDAC1 has been shown to rescue cells from K-7174-induced apoptosis, confirming that HDAC repression is a critical downstream event.[1][3]
Visualizing the Pathway
The following diagrams illustrate the key molecular pathways and experimental workflows associated with K-7174.
Quantitative Data on K-7174 Efficacy
The cytotoxic and pro-apoptotic effects of K-7174 have been quantified across various multiple myeloma cell lines.
Table 1: Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Duration | Effect | Concentration (µM) | Citation |
| KMS12-BM | MTT | 72 h | Growth Inhibition | Dose-dependent (0-25 µM) | [1][2] |
| U266 | MTT | 72 h | Growth Inhibition | Dose-dependent (0-25 µM) | [1][2] |
| RPMI8226 | MTT | 72 h | Growth Inhibition | Dose-dependent (0-25 µM) | [1][2] |
| Hep3B | Epo Production | 24 h | Rescued Epo Production | 10-20 µM | [2] |
| Endothelial Cells | VCAM-1 mRNA | 1 h | IC50 | 9 µM | [2] |
| Endothelial Cells | VCAM-1 Expression | 1 h | IC50 | 14 µM | [2] |
Table 2: Induction of Apoptosis by K-7174
| Cell Type | Assay Type | Duration | Effect | Concentration | Citation |
| Primary MM Cells (6 patients) | Annexin-V Staining | 48 h | Significant increase in Annexin-V+ cells | Not specified | [1] |
| Bortezomib-resistant Primary MM Cells | Annexin-V Staining | 48 h | Induced apoptosis | Not specified | [1] |
| KMS12-BM, U266, RPMI8226 | Annexin-V Staining | 48 h | Significant increase in Annexin-V+ cells | 10 µM | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following are standard protocols for assessing the effects of K-7174.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Principle: The tetrazolium dye MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI8226, U266) in 96-well plates at a density of 1-5 x 10⁴ cells/well and culture for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., a serial dilution from 0 to 25 µM) and a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[1][2]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 450-570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the absorbance of untreated control cells.[1]
Apoptosis Detection (Annexin-V Staining by Flow Cytometry)
This is the standard method for quantifying apoptosis induced by K-7174.[6]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin-V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488), can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[7][8]
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., primary MM cells) in the presence or absence of K-7174 for 48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at approximately 670 x g for 5 minutes.[7]
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube. Add 5 µL of fluorochrome-conjugated Annexin-V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.[9] Healthy cells will be Annexin-V negative and PI negative; early apoptotic cells are Annexin-V positive and PI negative; late apoptotic/necrotic cells are positive for both.[7]
Immunoblotting (Western Blot)
This technique is used to detect changes in the levels of specific proteins involved in the apoptosis pathway.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific primary antibodies followed by enzyme-linked secondary antibodies.
Methodology:
-
Cell Lysis: After treatment with K-7174 for desired time points (e.g., 0-3 days), lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for this pathway include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a promising orally active anti-myeloma agent that induces apoptosis through a distinct mechanism of proteasome inhibition.[1][3] Its ability to trigger a caspase-8-dependent degradation of the Sp1 transcription factor, leading to the downregulation of class I HDACs, represents a novel therapeutic strategy.[1] This pathway is effective in both bortezomib-sensitive and -resistant cells, suggesting K-7174 could address a significant clinical challenge in the treatment of multiple myeloma.[1][3] The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of K-7174 and its unique impact on cancer cell apoptosis.
References
- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | GATA2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
Cellular Targets of K-7174 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is a novel, orally active small molecule that has garnered significant interest for its therapeutic potential, particularly in oncology. Initially identified as a proteasome inhibitor with a unique mechanism of action distinct from bortezomib, its cellular effects are multifaceted, impacting several critical signaling pathways. This technical guide provides a comprehensive overview of the known cellular targets of K-7174, detailing its mechanism of action, summarizing key quantitative data, and providing methodologies for relevant experimental validation.
Primary Cellular Target: The 20S Proteasome
K-7174 is a homopiperazine (B121016) derivative that functions as a proteasome inhibitor.[1][2] Unlike the peptide boronate bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174 inhibits all three catalytic subunits (β1, β2, and β5), which are responsible for caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[2] This broad inhibitory profile suggests a different mode of binding to the proteasome and may underlie its efficacy in bortezomib-resistant contexts.[3]
Quantitative Data: Cytotoxicity and Proteasome Inhibition
The inhibitory effect of K-7174 on the proteasome leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and subsequent apoptosis in cancer cells. Its cytotoxic effects have been quantified in various multiple myeloma (MM) cell lines.
| Cell Line | IC50 (µM) for Cytotoxicity | Reference |
| U266 | ~5 | [3] |
| KMS12-BM | ~10 | [3] |
| RPMI8226 | ~10 | [3] |
Note: The exact IC50 values can vary depending on the assay conditions (e.g., duration of exposure).
Key Downstream Signaling Pathways and Cellular Effects
The inhibition of the proteasome by K-7174 initiates a cascade of downstream events that constitute its primary mechanism of anti-myeloma activity.
Caspase-8 Dependent Degradation of Sp1 and Repression of Class I HDACs
A pivotal mechanism of K-7174-induced cytotoxicity involves the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] This occurs through a unique signaling cascade:
-
Proteasome Inhibition: K-7174 inhibits the 20S proteasome.
-
Caspase-8 Activation: This leads to the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[2]
-
Sp1 Degradation: Activated caspase-8 mediates the degradation of Specificity Protein 1 (Sp1), a crucial transcription factor.[2]
-
HDAC Transcriptional Repression: Sp1 is a potent transactivator of class I HDAC genes. Its degradation leads to the downregulation of HDAC1, HDAC2, and HDAC3 transcription.[2]
-
Histone Hyperacetylation and Cytotoxicity: The reduction in HDAC levels results in the hyperacetylation of histones, leading to changes in chromatin structure, gene expression, and ultimately, cytotoxicity in myeloma cells.[1]
Overexpression of HDAC1 has been shown to ameliorate the cytotoxic effects of K-7174, confirming that class I HDACs are critical targets.[1]
Caption: K-7174's primary signaling pathway.
Inhibition of GATA Transcription Factors
K-7174 has also been identified as a GATA-specific inhibitor.[4][5] This activity appears to be independent of its proteasome inhibition in some contexts.
-
GATA2 and Androgen Receptor (AR) Signaling: In prostate cancer cells, K-7174 can decrease the protein levels of GATA2 through a post-transcriptional mechanism.[6] This leads to the suppression of androgen receptor (AR) expression, including splice variants, and inhibits AR transcriptional activity, resulting in anti-cancer effects.[6][7]
-
Anemia and Erythropoietin (Epo) Production: In the context of anemia of chronic disease, inflammatory cytokines like IL-1β and TNF-α can increase GATA binding activity and inhibit Epo production. K-7174 has been shown to decrease this GATA binding activity and rescue Epo production, suggesting its potential as a therapeutic for certain types of anemia.[4][5]
Caption: K-7174's role as a GATA inhibitor.
Induction of the Unfolded Protein Response (UPR)
K-7174 can induce an unfolded protein response (UPR), which contributes to its anti-inflammatory effects.[8] In glomerular podocytes, K-7174 treatment leads to the induction of UPR markers such as 78 kDa glucose-regulated protein (GRP78) and CCAAT/enhancer-binding protein-homologous protein (CHOP).[8] This UPR activation suppresses the TNF-α-induced expression of monocyte chemoattractant protein 1 (MCP-1) and inducible nitric oxide synthase (iNOS), highlighting a novel anti-inflammatory mechanism.[8]
Caption: K-7174-mediated induction of the UPR.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular targets and effects of K-7174 dihydrochloride.
Caption: Experimental workflow for K-7174 analysis.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Proteasome Activity Assay
This assay quantifies the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.
-
Materials:
-
Specific fluorogenic substrates for each proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LRR-AMC for trypsin-like, Z-LLE-AMC for caspase-like).
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100).
-
96-well black plates.
-
Fluorometric plate reader.
-
-
Protocol:
-
Treat cells with K-7174 for the desired time.
-
Lyse the cells and collect the supernatant containing the proteasomes.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add cell lysate to each well.
-
Add the specific fluorogenic substrate to each well.
-
Incubate at 37°C and measure the fluorescence at appropriate excitation/emission wavelengths at different time points.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins (e.g., Sp1, HDACs, acetylated histones, GRP78, CHOP).
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific to the proteins of interest.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Treat cells with K-7174, then lyse them and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Caspase-8 Activity Assay
This assay measures the activity of caspase-8, a key mediator in K-7174-induced apoptosis.
-
Materials:
-
Caspase-8 colorimetric or fluorometric assay kit (containing a specific substrate like IETD-pNA or IETD-AFC).
-
Cell lysis buffer provided in the kit.
-
96-well plates.
-
Microplate reader (colorimetric or fluorometric).
-
-
Protocol:
-
Treat cells with K-7174 to induce apoptosis.
-
Lyse the cells according to the kit's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-8 substrate and reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
HDAC Activity Assay
This assay measures the enzymatic activity of histone deacetylases.
-
Materials:
-
HDAC activity assay kit (fluorometric or colorimetric).
-
Nuclear extraction buffer.
-
96-well plates.
-
Fluorometric or colorimetric plate reader.
-
-
Protocol:
-
Treat cells with K-7174.
-
Isolate nuclear extracts from the cells.
-
Add the nuclear extract to a 96-well plate.
-
Add the HDAC substrate and developer according to the kit's instructions.
-
Incubate at 37°C for the recommended time.
-
Measure the fluorescence or absorbance.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a specific protein (Sp1) binds to a specific DNA region (HDAC promoters) in vivo.
-
Materials:
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator to shear chromatin.
-
Antibody against Sp1.
-
Protein A/G magnetic beads.
-
Wash buffers of varying stringencies.
-
Elution buffer.
-
Proteinase K and RNase A.
-
Reagents for DNA purification and qPCR.
-
-
Protocol:
-
Treat cells with K-7174.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse cells and shear chromatin by sonication.
-
Immunoprecipitate the chromatin with an anti-Sp1 antibody.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Use qPCR with primers specific for HDAC promoter regions to quantify the amount of precipitated DNA.
-
Conclusion
This compound is a multi-target agent with a primary role as a proteasome inhibitor. Its unique mechanism of inducing caspase-8-dependent Sp1 degradation, leading to the transcriptional repression of class I HDACs, distinguishes it from other proteasome inhibitors and provides a strong rationale for its use in multiple myeloma, including bortezomib-resistant cases. Furthermore, its activities as a GATA inhibitor and an inducer of the unfolded protein response broaden its potential therapeutic applications to other cancers and inflammatory conditions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the cellular targets and mechanisms of action of this promising compound.
References
- 1. Caspase-Glo® 8 Assay Protocol [promega.sg]
- 2. MTT (Assay protocol [protocols.io]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
K-7174 Dihydrochloride and Its Impact on Cell Adhesion Molecule Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is a novel small molecule inhibitor recognized for its potent and selective effects on cell adhesion processes, which are critical in various physiological and pathological states, including inflammation and cancer metastasis. This technical guide provides an in-depth overview of the mechanism of action of K-7174, with a specific focus on its regulation of cell adhesion molecule expression. This document details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for studying these effects.
Mechanism of Action: Selective Inhibition of VCAM-1 Expression
K-7174 dihydrochloride has been identified as a selective inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][2] Critically, K-7174 does not affect the expression of other key adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) or E-selectin.[1]
The specificity of K-7174 lies in its unique mechanism of action. Instead of targeting the ubiquitous NF-κB signaling pathway, which is a common regulator of inflammatory gene expression, K-7174 acts by modulating the activity of the GATA family of transcription factors.[1][2] Electrophoretic mobility shift assays have revealed that K-7174 inhibits the binding of GATA transcription factors to their consensus sequences within the VCAM-1 gene promoter.[1] This interference with GATA-mediated transcription prevents the upregulation of VCAM-1 in response to inflammatory stimuli. This targeted approach offers a more refined strategy for therapeutic intervention with potentially fewer off-target effects compared to broad-spectrum anti-inflammatory agents.
Data Presentation: Quantitative Effects of K-7174 on VCAM-1 Expression
The following table summarizes the dose-dependent inhibitory effect of K-7174 on TNF-α-induced VCAM-1 expression on human umbilical vein endothelial cells (HUVECs).
| K-7174 Concentration | Inhibition of TNF-α-induced VCAM-1 Expression (%) | Reference |
| Data not available in abstract | Data not available in abstract | Umetani et al., 2000[1] |
| Data not available in abstract | Data not available in abstract | Umetani et al., 2000[1] |
| Data not available in abstract | Data not available in abstract | Umetani et al., 2000[1] |
| 10 µM | Qualitative rescue of Epo production inhibition | Imagawa et al., 2003[3] |
Note: The specific quantitative data from the primary study by Umetani et al. (2000) is not available in the publicly accessible abstract. The table structure is provided as a template for when such data becomes available.
Signaling Pathway
Caption: K-7174 inhibits cytokine-induced VCAM-1 expression by blocking GATA transcription factor binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of K-7174 on cell adhesion molecule expression.
Cell Culture and Treatment
-
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies.
-
A monocytic cell line, such as THP-1 or U937, is used for adhesion assays.
-
-
Culture Conditions:
-
HUVECs are cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.
-
Monocytic cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
-
Treatment Protocol:
-
Seed HUVECs in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and grow to confluence.
-
Pre-treat HUVECs with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the HUVECs with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL) or IL-1β, for a duration determined by the specific assay (e.g., 4-24 hours).
-
Quantification of VCAM-1 Expression
This technique is used to quantify the surface expression of VCAM-1 on intact endothelial cells.
Caption: Workflow for quantifying cell surface VCAM-1 expression using flow cytometry.
Detailed Protocol:
-
Following treatment, wash HUVECs with phosphate-buffered saline (PBS).
-
Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Wash the cells with ice-cold PBS containing 1% bovine serum albumin (BSA).
-
Incubate the cell suspension with a fluorescently-conjugated primary antibody against VCAM-1 (e.g., anti-VCAM-1-FITC) or an unconjugated primary antibody followed by a fluorescently-conjugated secondary antibody.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with PBS/BSA to remove unbound antibodies.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Analyze the samples using a flow cytometer, gating on the live cell population.
This method is used to determine the total cellular VCAM-1 protein levels.
Detailed Protocol:
-
After treatment, wash HUVECs with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VCAM-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize VCAM-1 band intensity to a loading control such as GAPDH or β-actin.
Monocyte-Endothelial Cell Adhesion Assay
This functional assay measures the ability of monocytes to adhere to the treated endothelial cell monolayer.
Caption: Workflow for assessing monocyte adhesion to endothelial cells.
Detailed Protocol:
-
Culture HUVECs to confluence in a 96-well plate.
-
Treat the HUVEC monolayer with K-7174 and/or TNF-α as described above.
-
Label monocytic cells (e.g., THP-1) with a fluorescent dye such as Calcein-AM.
-
Wash the labeled monocytes and resuspend them in fresh medium.
-
Add the labeled monocytes to the HUVEC monolayer and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Gently wash the wells with pre-warmed PBS to remove non-adherent monocytes.
-
Measure the fluorescence of the remaining adherent monocytes using a fluorescence plate reader.
-
Calculate the percentage of adhesion relative to the positive control (TNF-α-stimulated HUVECs without K-7174).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to investigate the binding of transcription factors, in this case GATA, to specific DNA sequences in the VCAM-1 promoter.
Detailed Protocol:
-
Prepare nuclear extracts from HUVECs treated with K-7174 and/or TNF-α.
-
Synthesize and anneal complementary oligonucleotides corresponding to the GATA binding site in the VCAM-1 promoter.
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
For competition assays, add an excess of unlabeled "cold" probe to a parallel reaction to demonstrate binding specificity.
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes. A "shift" in the migration of the labeled probe indicates protein binding.
Conclusion
This compound represents a promising pharmacological tool and potential therapeutic lead due to its selective inhibition of VCAM-1 expression. Its mechanism, targeting the GATA transcription factor pathway, distinguishes it from many other anti-inflammatory compounds. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the effects of K-7174 and similar molecules on cell adhesion and inflammation. Further studies, particularly those providing detailed dose-response data, will be crucial for the continued development and potential clinical application of this class of inhibitors.
References
- 1. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
K-7174 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 is an orally active, small molecule inhibitor with a dual mechanism of action, targeting both the proteasome and GATA transcription factors.[1] Initially identified as a cell adhesion inhibitor, further research has elucidated its potent anti-myeloma activities, positioning it as a promising therapeutic agent, particularly in contexts of resistance to conventional proteasome inhibitors like bortezomib (B1684674).[2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, biological activity, and experimental protocols associated with K-7174 dihydrochloride (B599025).
Discovery and Biological Activity
K-7174, a homopiperazine (B121016) derivative, was initially investigated for its ability to inhibit cell adhesion.[3] It was found to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, which is induced by inflammatory cytokines.[3] This activity is mediated through the regulation of the GATA family of transcription factors.[3]
Subsequent research revealed a more complex mechanism of action involving the inhibition of the 20S proteasome. Unlike bortezomib, which primarily acts on the β5 subunit, K-7174 targets the active pockets of the β1, β2, and β5 subunits.[5] This distinct mode of binding may contribute to its efficacy in bortezomib-resistant multiple myeloma (MM) cells.[2][3][4]
The anti-myeloma effects of K-7174 are also linked to its ability to down-regulate the expression of class I histone deacetylases (HDACs).[2][4] This occurs through a unique signaling cascade involving the activation of caspase-8, which leads to the degradation of the transcription factor Sp1, a key transactivator of class I HDAC genes (HDAC1, -2, and -3).[2][3][4] The resulting histone hyperacetylation contributes to the cytotoxic effects observed in myeloma cells.[2][4]
Quantitative Pharmacological Data
The biological activity of K-7174 has been quantified in various in vitro and in vivo models. The following tables summarize the key data.
Table 1: In Vitro Activity of K-7174
| Parameter | Cell Line/System | Concentration/Dose | Effect | Citation |
| IC₅₀ | VCAM-1 Expression | 14 µM (1 h) | Dose-dependent suppression | [1] |
| IC₅₀ | TNFα-induced VCAM-1 mRNA | 9 µM (1 h) | Dose-dependent suppression | [1] |
| Activity | VCAM-1 Adhesion | 10 µM (1 h) | Inhibition of adhesion by VCAM-1 and its ligand | [1] |
| Activity | GATA Binding | 2.5-30 µM (24 h) | Inhibition of binding activity | [1] |
| Activity | MM Cell Growth | 0-25 µM (72 h) | Inhibition of growth and induction of apoptosis | [1] |
| Activity | Epo Production (Hep3B cells) | 10-20 µM (24 h) | Dose-dependent rescue of Epo production | [1] |
Table 2: In Vivo Activity of K-7174
| Animal Model | Administration Route | Dosage Regimen | Effect | Citation |
| Murine Myeloma Model | Oral (p.o.) | 50 mg/kg, once daily for 14 days | Significant inhibition of tumor growth; more effective than intraperitoneal injection | [1][3] |
| Murine Myeloma Model | Intraperitoneal (i.p.) | 75 mg/kg, once daily for 14 days | Inhibition of tumor growth | [1] |
| MRL/lpr Mice (Lupus Model) | Intraperitoneal (i.p.) | 30 mg/kg, 3 times a week for 6 weeks | Improvement of lupus-like symptoms, inhibition of IgG and C3 deposition in kidneys | [1] |
| Anemia Model (Mice) | Intraperitoneal (i.p.) | 30 mg/kg, once daily for 9 days | Reversal of decreased hemoglobin and reticulocyte counts induced by IL-1β or TNF-α | [1] |
Signaling Pathways and Mechanisms
The multifaceted mechanism of action of K-7174 involves the interplay of proteasome inhibition and transcriptional regulation.
Caption: Mechanism of K-7174-induced apoptosis in myeloma cells.
Synthesis of K-7174 Dihydrochloride
A straightforward four-step synthesis for K-7174 has been described, with key reactions being Wittig olefination and the bis-alkylation of homopiperazine.[6] The chemical name for K-7174 is N,N'-bis-(E)-[5-(3,4,5-trimethoxyphenyl)-4-pentenyl]homopiperazine.[5]
Caption: Key steps in the synthesis of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the evaluation of K-7174.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of K-7174 on multiple myeloma cell lines.[3]
-
Cell Culture: Human MM cell lines (e.g., KMS12-BM, RPMI8226, U266) are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of K-7174 or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis (Annexin-V) Assay
This flow cytometry-based assay is used to quantify the induction of apoptosis by K-7174.[3]
-
Cell Treatment: Primary MM cells (e.g., CD138-positive cells isolated from bone marrow) or cell lines are cultured with or without K-7174 for a designated time (e.g., 48 hours).[3]
-
Staining: Cells are harvested, washed, and resuspended in Annexin-V binding buffer. FITC-conjugated Annexin-V and a viability dye like Propidium Iodide (PI) are added.
-
Incubation: The cell suspension is incubated in the dark at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin-V positive cells are considered apoptotic.
Immunoblot Analysis
This technique is used to detect changes in protein levels and activation states following K-7174 treatment.[3]
-
Lysate Preparation: MM cells are treated with K-7174 or vehicle for a specified time. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies against target proteins (e.g., Sp1, HDAC1, caspase-8, GAPDH).[3] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for assessing K-7174 in vitro activity.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of K-7174 in a living organism.[3]
-
Cell Implantation: An appropriate number of human MM cells are subcutaneously injected into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. K-7174 is administered (e.g., 50 mg/kg, orally, once daily) and the control group receives a vehicle.[3]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
Conclusion
This compound represents a novel class of orally active proteasome inhibitors with a unique mechanism of action that distinguishes it from existing therapies.[2][4] Its ability to overcome bortezomib resistance and its distinct targeting of both the proteasome and the Sp1-HDAC axis make it a compelling candidate for further development in the treatment of multiple myeloma and potentially other malignancies.[2][3] The detailed synthetic route and established experimental protocols provide a solid foundation for continued research and exploration of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In vitro characterization of K-7174 dihydrochloride
An In-Depth Technical Guide on the In Vitro Characterization of K-7174 Dihydrochloride (B599025)
Audience: Researchers, scientists, and drug development professionals.
Introduction
K-7174 is a novel, orally active homopiperazine (B121016) derivative initially identified as an inhibitor of GATA family transcription factors and cell adhesion.[1] Subsequent research has characterized it as a potent proteasome inhibitor with a distinct mechanism of action compared to other proteasome inhibitors like bortezomib.[1][2] Its primary therapeutic potential has been investigated in the context of multiple myeloma (MM), where it demonstrates significant anti-myeloma activity both in vitro and in vivo.[1] K-7174 has been shown to be effective against bortezomib-resistant myeloma cells, highlighting its potential to overcome certain forms of drug resistance.[3]
This technical guide provides a comprehensive overview of the in vitro characterization of K-7174 dihydrochloride, focusing on its anti-myeloma activity, core mechanism of action, and effects on relevant signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development.
Physicochemical Properties
This compound is the salt form of the active K-7174 compound, enhancing its solubility for experimental use.
| Property | Value | Reference |
| Chemical Name | 1,4-bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride | [3] |
| Molecular Formula | C₃₃H₅₀Cl₂N₂O₆ | [3] |
| Molecular Weight | 641.67 g/mol | [3] |
| CAS Number | 191089-60-8 | [3] |
| Appearance | Solid | |
| Solubility | Soluble in H₂O (15 mg/mL) |
In Vitro Anti-Myeloma Activity
K-7174 demonstrates significant dose-dependent cytotoxicity against human multiple myeloma (MM) cell lines.
Cellular Viability and IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) of K-7174 has been determined in various MM cell lines, showcasing its potent anti-proliferative effects.
| Cell Line | IC₅₀ (µM) after 72h | Description |
| RPMI 8226 | ~5 µM | Human Myeloma |
| U266 | ~10 µM | Human Myeloma |
| KMS12-BM | ~15 µM | Human Myeloma |
| VCAM-1 Expression | 14 µM | TNFα-induced, 1h treatment |
| VCAM-1 mRNA | 9 µM | TNFα-induced, 1h treatment |
Note: IC₅₀ values are approximate and based on graphical data presented in the cited literature.[1] Values for VCAM-1 are for inhibitory concentration, not cell viability.[2]
Experimental Protocol: Cell Viability (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
-
Cell Seeding: Plate MM cells (e.g., U266, RPMI 8226) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle control (e.g., sterile water or PBS).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Induction
K-7174 induces apoptosis in primary MM cells and cell lines. This can be quantified by detecting the externalization of phosphatidylserine (B164497) using Annexin V staining.
Experimental Protocol: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture MM cells in the presence of K-7174 (e.g., at the IC₅₀ concentration) or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect cells (including supernatants for suspension cultures) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Viability Staining: Add 5 µL of a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Mechanism of Action
K-7174's primary mechanism involves proteasome inhibition, which triggers a unique downstream signaling cascade leading to apoptosis in myeloma cells.
Proteasome Inhibition and HDAC Repression
K-7174 inhibits the proteasome, leading to an accumulation of ubiquitinated proteins. This cellular stress activates caspase-8, which in turn mediates the degradation of the transcription factor Sp1. Sp1 is a key transactivator for class I histone deacetylases (HDAC1, -2, and -3). The loss of Sp1 leads to the transcriptional repression of these HDACs, resulting in histone hyperacetylation and contributing to apoptosis.[1]
References
- 1. Proteasomal regulation of caspase-8 in cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition can impair caspase-8 activation upon submaximal stimulation of apoptotic tumor necrosis factor-related apoptosis inducing ligand (TRAIL) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
K-7174 Dihydrochloride: A Novel Proteasome Inhibitor Targeting Hematological Malignancies Through Epigenetic Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
K-7174 dihydrochloride (B599025) is an orally active, novel proteasome inhibitor demonstrating significant preclinical efficacy against hematological malignancies, particularly multiple myeloma (MM).[1][2][3] Unlike earlier proteasome inhibitors, K-7174's primary mechanism of action involves a unique cascade leading to the transcriptional repression of class I histone deacetylases (HDACs), thereby inducing cancer cell apoptosis.[1][2] This distinct mechanism allows K-7174 to overcome resistance to conventional proteasome inhibitors like bortezomib, highlighting its potential as a valuable therapeutic agent in challenging clinical scenarios.[1][3] This document provides a comprehensive overview of the core scientific principles underlying K-7174's function, detailed experimental methodologies for its study, and quantitative data from key preclinical investigations.
Core Mechanism of Action
K-7174, a homopiperazine (B121016) derivative, exerts its cytotoxic effects on hematological cancer cells by inhibiting the proteasome.[1][2] This initial action triggers a downstream signaling cascade that distinguishes it from other drugs in its class. The central mechanism involves the activation of caspase-8, which subsequently leads to the degradation of the transcription factor Sp1.[1] Sp1 is a critical transactivator for class I HDAC genes (HDAC1, HDAC2, and HDAC3).[1] Consequently, the degradation of Sp1 results in the transcriptional repression of these HDACs.[1][2]
The downregulation of class I HDACs leads to histone hyperacetylation, an epigenetic modification that alters chromatin structure and gene expression, ultimately culminating in apoptosis of the malignant cells.[1] Notably, this mechanism appears to be independent of the NF-κB pathway, which was the initial rationale for the development of proteasome inhibitors.[1][4] Furthermore, K-7174 has demonstrated efficacy in bortezomib-resistant myeloma cells, suggesting it can circumvent common resistance mechanisms.[1][2][3]
The signaling pathway is visualized below:
Interaction with the Tumor Microenvironment
The bone marrow microenvironment plays a crucial role in the pathogenesis of multiple myeloma, promoting cell growth, survival, and drug resistance.[5][6][7] A key cytokine in this interplay is Interleukin-6 (IL-6), which is primarily secreted by bone marrow stromal cells (BMSCs) and promotes myeloma cell proliferation.[8][9][10] K-7174 has been shown to down-regulate vascular cell adhesion molecule-1 (VCAM-1), a key molecule for cell adhesion-mediated drug resistance in MM cells.[1] By potentially inhibiting the adhesion between stromal cells and myeloma cells, K-7174 may help to overcome this form of drug resistance.[1]
The workflow for investigating the interaction between K-7174 and the tumor microenvironment is outlined below:
References
- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone marrow stromal cells induce chromatin remodeling in multiple myeloma cells leading to transcriptional changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of adhesive interaction between multiple myeloma and bone marrow stromal cells by PPARγ cross talk with NF-κB and C/EBPβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Interleukin-6 in multiple myeloma and related plasma cell dyscrasias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Revisiting IL-6 antagonism in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on K-7174 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is an orally active, small molecule inhibitor with a dual mechanism of action, targeting both the proteasome and GATA transcription factors.[1][2] Early-stage research has identified its potential as an anti-cancer agent, particularly in the context of multiple myeloma.[3][4] This technical guide provides a comprehensive overview of the foundational preclinical research on K-7174 dihydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Concentration/Dose | Duration | Effect | Source(s) |
| VCAM-1 Expression IC50 | Not specified | 14 µM | 1 hour | Dose-dependent suppression of VCAM-1 expression. | [2] |
| TNFα-induced VCAM-1 mRNA IC50 | Not specified | 9 µM | 1 hour | Dose-dependent suppression of VCAM-1 mRNA induction. | [2] |
| GATA Binding Activity Inhibition | Not specified | 2.5-30 µM | 24 hours | Inhibition of GATA binding activity. | [2] |
| Multiple Myeloma (MM) Cell Growth Inhibition | MM cell lines | 0-25 µM | 72 hours | Inhibition of MM cell growth. | [2] |
| Epo Production Rescue | Hep3B cells | 10-20 µM | 24 hours | Dose-dependent rescue of Epo production. | [2] |
| Apoptosis Induction | Multiple Myeloma (MM) cell lines | 0-25 µM | 72 hours | Induction of cell apoptosis. | [2] |
| VCAM-1 Ligand Adhesion Inhibition | Not specified | 10 µM | 1 hour | Inhibition of adhesion by VCAM-1 and its ligand. | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage | Duration | Outcome | Source(s) |
| Murine Myeloma Model | Oral (p.o.) | 50 mg/kg once daily | 14 days | Significant inhibition of tumor growth; more effective than intraperitoneal injection. | [2][3] |
| Murine Myeloma Model | Intraperitoneal (i.p.) | 75 mg/kg once daily | 14 days | Inhibition of tumor growth. | [2] |
| Anemia Model (induced by IL-1β or TNF-α) | Intraperitoneal (i.p.) | 30 mg/kg once daily | 9 days | Reversed the decrease in hemoglobin concentrations and reticulocyte counts. | [2] |
| MRL/lpr mice (Lupus model) | Intraperitoneal (i.p.) | 30 mg/kg, 3 times a week | 6 weeks | Improved lupus-like symptoms and significantly inhibited IgG and C3 deposition in the kidneys. | [2] |
Key Signaling Pathways and Mechanisms of Action
K-7174 exerts its anti-myeloma effects through a distinct signaling pathway that leads to the transcriptional repression of class I histone deacetylases (HDACs).[3][4] This pathway is initiated by the activation of caspase-8, which subsequently leads to the degradation of the transcription factor Sp1.[3][4] As Sp1 is a key transactivator of class I HDAC genes (HDAC1, HDAC2, and HDAC3), its degradation results in their transcriptional repression.[3][4]
Caption: K-7174 anti-myeloma signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of this compound.
Cell Viability and Growth Inhibition Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of K-7174 on multiple myeloma (MM) cell lines.
-
Cell Lines: Human MM cell lines (e.g., KMS12-BM, RPMI8226, U266).[5]
-
Procedure:
-
Seed MM cells in 96-well plates.
-
Treat cells with varying concentrations of K-7174 (e.g., 0-25 µM) for 72 hours.[2][3]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader to determine cell viability.[3]
-
Caption: MTT assay experimental workflow.
Apoptosis Assay (Annexin-V Staining)
-
Objective: To assess the induction of apoptosis in primary MM cells treated with K-7174.
-
Cells: CD138-positive cells isolated from bone marrow samples of patients.[3]
-
Procedure:
-
Culture isolated primary MM cells in the absence or presence of K-7174 for 48 hours.
-
Harvest the cells and wash with a suitable buffer.
-
Resuspend the cells in Annexin-V binding buffer.
-
Add fluorescently labeled Annexin-V and a viability dye (e.g., Propidium Iodide).
-
Incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin-V positive).[3]
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine the binding of the transcription factor Sp1 to the promoter region of the HDAC1 gene.[3]
-
Cell Lines: MM cell lines.
-
Procedure:
-
Culture MM cells with either K-7174 or a vehicle control for 48 hours.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
Immunoprecipitate the chromatin with an anti-Sp1 antibody or an isotype-matched IgG control.[3]
-
Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Perform PCR to amplify the promoter region of the HDAC1 gene.[3]
-
Visualize the amplified products by agarose (B213101) gel electrophoresis.[3]
-
Conclusion
The early-stage research on this compound demonstrates its potential as a novel, orally bioavailable therapeutic agent for multiple myeloma and potentially other conditions such as anemia of chronic disease and lupus.[2][3][6] Its unique mechanism of action, involving the degradation of Sp1 and subsequent repression of class I HDACs, offers a potential advantage, particularly in cases of resistance to other proteasome inhibitors like bortezomib.[3][4] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for K-7174 Dihydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 dihydrochloride (B599025) is a potent, cell-permeable small molecule with dual inhibitory activity against proteasomes and GATA transcription factors.[1] These application notes provide detailed protocols for utilizing K-7174 dihydrochloride in cell culture studies to investigate its cytotoxic, anti-proliferative, and apoptotic effects, particularly in the context of multiple myeloma (MM) and other cancer cell lines. This document includes methodologies for assessing cell viability, apoptosis, and the modulation of specific signaling pathways.
Introduction
This compound has emerged as a promising agent in cancer research due to its unique dual mechanism of action. It functions as a proteasome inhibitor, leading to the accumulation of ubiquitinated proteins and inducing endoplasmic reticulum stress, which can trigger apoptosis in cancer cells.[2] Additionally, K-7174 is a specific inhibitor of the GATA family of transcription factors, which are crucial for the regulation of genes involved in cell proliferation, differentiation, and survival.[3][4][5] Notably, K-7174 has been shown to down-regulate the expression of class I histone deacetylases (HDAC1, -2, and -3) through a caspase-8-dependent degradation of the transcription factor Sp1.[2] These multifaceted effects make K-7174 a valuable tool for studying cancer biology and a potential therapeutic candidate.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual inhibitory mechanism:
-
Proteasome Inhibition: K-7174 targets the proteasome, leading to the accumulation of misfolded and ubiquitinated proteins. This disruption of protein homeostasis induces the unfolded protein response (UPR) and ultimately triggers apoptosis.[5]
-
GATA Inhibition: K-7174 specifically inhibits the binding of GATA transcription factors to their DNA consensus sequences. This leads to the modulation of GATA-regulated genes, such as the down-regulation of Vascular Cell Adhesion Molecule-1 (VCAM-1).[2]
-
HDAC Down-regulation: A key consequence of its activity is the transcriptional repression of class I HDACs (HDAC1, HDAC2, and HDAC3). This is achieved through the caspase-8-mediated degradation of the transcription factor Sp1, a potent transactivator of class I HDAC genes.[2]
Data Presentation
This compound Efficacy and Potency
| Parameter | Cell Line/System | Value | Reference |
| IC50 (VCAM-1 Expression) | HUVECs | 14 µM (1 h) | [1] |
| IC50 (VCAM-1 mRNA) | HUVECs (TNFα-induced) | 9 µM (1 h) | [1] |
| Effective Concentration (GATA Binding Inhibition) | Not specified | 2.5-30 µM (24 h) | [1] |
| Effective Concentration (Apoptosis Induction) | Multiple Myeloma (MM) cells | 0-25 µM (72 h) | [1] |
| Effective Concentration (Epo Production Rescue) | Hep3B cells | 10-20 µM (24 h) | [1] |
In Vitro Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines
| Cell Line | Treatment Duration | Effect | Reference |
| RPMI8226 | 72 h | Dose-dependent inhibition of cell growth | [2] |
| U266 | 72 h | Dose-dependent inhibition of cell growth | [2] |
| KMS12-BM | 72 h | Dose-dependent inhibition of cell growth | [2] |
| Primary MM Cells | 48 h | Induction of apoptosis (Annexin-V positive) | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile dimethyl sulfoxide (B87167) (DMSO) or sterile water
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, this compound is soluble in water (up to 15 mg/mL) and DMSO.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO to minimize the final solvent concentration in the culture medium.
-
To prepare a 10 mM stock solution, dissolve 6.42 mg of this compound (MW: 641.66 g/mol ) in 1 mL of sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assessment using MTT Assay
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., RPMI8226, U266)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the K-7174 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest K-7174 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V-FITC Staining
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be Annexin V-FITC and PI positive.
Western Blot Analysis of HDAC1 and Sp1
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDAC1, anti-Sp1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis protocol.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, Sp1, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
GATA Binding Activity Assessment by Electrophoretic Mobility Shift Assay (EMSA)
Materials:
-
Nuclear extraction kit or buffers
-
Biotin-labeled double-stranded DNA probe containing the GATA consensus sequence (e.g., 5'-CACTTGATAACAGAAAGTGATAACTCT-3')
-
Unlabeled competitor probe (cold probe)
-
Poly(dI-dC)
-
EMSA binding buffer
-
TBE buffer
-
Native polyacrylamide gel
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound.
-
Prepare nuclear extracts from treated and untreated cells according to a standard protocol or a commercial kit.
-
Determine the protein concentration of the nuclear extracts.
-
Set up the binding reactions in separate tubes:
-
Control: Nuclear extract, biotin-labeled GATA probe, poly(dI-dC), and binding buffer.
-
K-7174 Treated: Nuclear extract from K-7174 treated cells, biotin-labeled GATA probe, poly(dI-dC), and binding buffer.
-
Competition: Control reaction with the addition of an excess of unlabeled GATA probe.
-
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front is near the bottom.
-
Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Block the membrane and probe with streptavidin-HRP.
-
Detect the biotin-labeled DNA using a chemiluminescent substrate and an imaging system. A decrease in the shifted band in the K-7174 treated lane compared to the control lane indicates inhibition of GATA binding activity.
Visualizations
Caption: Signaling pathway of this compound.
Caption: MTT assay experimental workflow.
Caption: Annexin V apoptosis assay workflow.
Caption: Western blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | GATA2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Suppression of cytokine response by GATA inhibitor K-7174 via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: K-7174 Dihydrochloride in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is a novel, orally active proteasome inhibitor belonging to the homopiperazine (B121016) class of compounds.[1][2] It exhibits significant anti-myeloma activity both in vitro and in vivo, offering a distinct mechanism of action compared to the widely used proteasome inhibitor, bortezomib.[1][2] Notably, K-7174 has demonstrated efficacy in bortezomib-resistant multiple myeloma cells, highlighting its potential as a valuable therapeutic agent in the treatment of this hematological malignancy.[1][2]
The primary mechanism of action of K-7174 in multiple myeloma cells involves the induction of apoptosis through a unique signaling cascade. It triggers the activation of caspase-8, which subsequently leads to the degradation of the transcription factor Sp1.[1][2][3] Sp1 is a critical transactivator for the expression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2][3] The degradation of Sp1 results in the transcriptional repression of these HDACs, leading to histone hyperacetylation and ultimately, apoptosis.[1][2]
These application notes provide a comprehensive overview of the use of K-7174 dihydrochloride in multiple myeloma cell lines, including its cytotoxic and apoptotic effects, along with detailed protocols for key experimental assays.
Data Presentation
Table 1: Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Drug | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |
| RPMI-8226 | K-7174 | ~5-10 | 48 | MTT Assay | [4] |
| U266 | K-7174 | ~2.5-5 | 48 | MTT Assay | [4] |
| KMS-12-BM | K-7174 | ~5-10 | 48 | MTT Assay | [4] |
Note: Exact IC50 values were not explicitly stated in the primary literature but are estimated from dose-response curves presented in Ohtsuki et al., 2013.[4]
Table 2: Apoptotic Effect of this compound on Primary Multiple Myeloma Cells
| Patient Samples | Treatment | % Annexin V Positive Cells | Exposure Time (hours) | Assay Method | Reference |
| Primary MM Cells (n=6) | Vehicle Control | Variable (baseline) | 48 | Annexin V Staining | [4] |
| Primary MM Cells (n=6) | K-7174 (10 µM) | Significantly Increased | 48 | Annexin V Staining | [4] |
Signaling Pathway
The signaling pathway initiated by K-7174 leading to apoptosis in multiple myeloma cells is depicted below.
Caption: K-7174 induced apoptosis signaling pathway in multiple myeloma cells.
Experimental Protocols
Experimental Workflow
The general workflow for assessing the efficacy of K-7174 in multiple myeloma cell lines is outlined below.
Caption: General experimental workflow for K-7174 evaluation in myeloma cells.
Protocol 1: Cell Culture and Treatment
This protocol provides general guidelines for the culture of multiple myeloma cell lines.[5][6]
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266, KMS-12-BM)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture multiple myeloma cell lines in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cells should be passaged every 2-3 days to maintain logarithmic growth.
-
-
Preparation of K-7174 Stock Solution:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C.
-
-
Cell Treatment:
-
Seed cells in 6-well or 96-well plates at a density of 2 x 10⁵ cells/mL.
-
Allow cells to attach or stabilize for 24 hours.
-
Treat the cells with various concentrations of K-7174 (e.g., 0.1, 1, 5, 10, 25 µM) for the desired time points (e.g., 24, 48, 72 hours).
-
Include a vehicle control (DMSO) at the same concentration as the highest K-7174 treatment.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of K-7174 on multiple myeloma cells.[7][8][9]
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
After the treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of K-7174 that inhibits cell growth by 50%.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol is for detecting and quantifying apoptosis induced by K-7174.[10][11][12][13]
Materials:
-
Treated cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by centrifugation (1,500 rpm for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins (Sp1, HDACs, p-STAT3) following K-7174 treatment.[4][14]
Materials:
-
Treated cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Sp1, anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest and wash the treated cells with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use GAPDH or β-actin as a loading control to normalize protein levels.
-
Protocol 5: Caspase-8 Activity Assay
This protocol is for measuring the activity of caspase-8, a key initiator caspase in the K-7174 signaling pathway.
Materials:
-
Treated cells (from Protocol 1)
-
Caspase-8 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and IETD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest 1-5 x 10⁶ cells per sample.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay:
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of the IETD-pNA (4 mM) substrate.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the absorbance at 400 or 405 nm in a microplate reader.
-
Calculate the fold-increase in caspase-8 activity by comparing the results from the K-7174-treated samples with the untreated control.
-
Conclusion
This compound is a promising anti-myeloma agent with a unique mechanism of action that circumvents resistance to conventional proteasome inhibitors. The provided application notes and protocols offer a framework for researchers to investigate the effects of K-7174 on multiple myeloma cell lines, contributing to a better understanding of its therapeutic potential and the development of novel treatment strategies for multiple myeloma.
References
- 1. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth inhibition of multiple myeloma cells by a novel IkappaB kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. promega.com [promega.com]
- 7. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The epigenetic impact of suberohydroxamic acid and 5-Aza-2′-deoxycytidine on DNMT3B expression in myeloma cell lines differing in IL-6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for K-7174 Dihydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is an orally active, small molecule inhibitor with a dual mechanism of action, targeting both the proteasome and GATA transcription factors.[1] In preclinical studies, its primary application has been investigated in the context of multiple myeloma (MM), where it has demonstrated significant anti-tumor activity.[2][3] K-7174's mechanism of action in myeloma cells involves the inhibition of the proteasome, which leads to the caspase-8-dependent degradation of the transcription factor Sp1. This, in turn, results in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[2][3] This unique pathway provides a distinct advantage, as K-7174 has shown efficacy against bortezomib-resistant myeloma cells.[2][3]
While K-7174 has also been noted for its anti-inflammatory properties, specifically the inhibition of vascular cell adhesion molecule-1 (VCAM-1) expression induced by inflammatory cytokines, detailed studies of its administration in animal models of chronic inflammatory conditions such as rheumatoid arthritis have not been identified in publicly available literature. Therefore, the following protocols are focused on its application in preclinical models of multiple myeloma.
Data Presentation: In Vivo Efficacy of K-7174 in Multiple Myeloma Xenograft Models
The following table summarizes the quantitative data from key in vivo experiments administering K-7174 dihydrochloride to murine models of multiple myeloma.
| Animal Model | Tumor Cell Line | Cell Inoculum | Administration Route | Dosage | Vehicle | Treatment Schedule | Key Outcomes | Reference |
| NOD/SCID Mice | U266 | 1 x 10⁷ cells, subcutaneous | Intraperitoneal (IP) | 75 mg/kg | 3% DMSO in 0.9% NaCl | Once daily for 14 days | Significantly lower tumor volume compared to vehicle control. However, significant body weight reduction was observed after 10 days. | [2] |
| NOD/SCID Mice | RPMI8226 | 3 x 10⁷ cells, subcutaneous | Intraperitoneal (IP) | 75 mg/kg | 3% DMSO in 0.9% NaCl | Once daily for 14 days | Significantly lower tumor volume compared to vehicle control. However, significant body weight reduction was observed after 10 days. | [2] |
| NOD/SCID Mice | U266 or RPMI8226 | 1 x 10⁷ or 3 x 10⁷ cells, subcutaneous | Intraperitoneal (IP) | 30 and 50 mg/kg | 3% DMSO in 0.9% NaCl | Once daily for 14 days | Failed to inhibit tumor growth at these doses, though no body weight reduction was observed. | [2] |
| NOD/SCID Mice | U266 or RPMI8226 | 1 x 10⁷ or 3 x 10⁷ cells, subcutaneous | Oral (p.o.) | 50 mg/kg | 3% DMSO in 0.9% NaCl | Once daily for 14 days | Significantly lower tumor volume compared to vehicle control, with no obvious side effects, including weight loss. Oral administration was found to be more effective than intraperitoneal injection. | [2][4] |
Signaling Pathway of K-7174 in Multiple Myeloma
Caption: K-7174 mechanism in multiple myeloma cells.
Experimental Protocols
1. Murine Xenograft Model of Multiple Myeloma
This protocol describes the establishment of a subcutaneous human multiple myeloma xenograft model in immunodeficient mice.
-
Animal Strain: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Cell Lines: Human multiple myeloma cell lines RPMI8226 or U266.
-
Procedure:
-
Culture RPMI8226 or U266 cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest the cells and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in RPMI 1640 medium at a concentration of 3 x 10⁸ cells/mL for RPMI8226 or 1 x 10⁸ cells/mL for U266.
-
Mix the cell suspension 1:1 with Matrigel basement membrane matrix.
-
Subcutaneously inject 200 µL of the cell/Matrigel suspension (containing 3 x 10⁷ RPMI8226 cells or 1 x 10⁷ U266 cells) into the right flank of each mouse.[2]
-
Monitor the mice regularly for tumor development. Treatment can commence when tumors reach a measurable volume (e.g., 100-500 mm³).[2]
-
Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
2. Preparation and Administration of this compound
This protocol outlines the preparation of K-7174 for both oral and intraperitoneal administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% sodium chloride (NaCl) solution
-
-
Preparation of Dosing Solution:
-
To prepare the vehicle, mix DMSO and sterile 0.9% NaCl in a 3:97 ratio (e.g., 30 µL DMSO and 970 µL NaCl).[2]
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg or 75 mg/kg) and the body weight of the mice.
-
Dissolve the this compound powder in the 3% DMSO in 0.9% NaCl vehicle to achieve the final desired concentration for dosing. Ensure the solution is clear and homogenous.
-
-
Administration:
-
Treatment Schedule: Administer the treatment once daily for a duration of 14 days.[2] A control group should receive the vehicle alone following the same schedule.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for K-7174 in vivo studies.
References
- 1. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Assay with K-7174 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is a novel, orally active proteasome inhibitor that has demonstrated potent anti-myeloma activity both in vitro and in vivo.[1][2] Unlike other proteasome inhibitors such as bortezomib, K-7174 exhibits a distinct mechanism of action, making it a promising candidate for overcoming drug resistance in cancer therapy.[1][2] This document provides detailed application notes and protocols for assessing the apoptotic effects of K-7174 dihydrochloride on cancer cells, with a particular focus on multiple myeloma.
Mechanism of Action and Signaling Pathway
K-7174 induces apoptosis in cancer cells by inhibiting the proteasome, which leads to the downstream activation of a specific caspase cascade. The established signaling pathway is initiated by the inhibition of proteasome activity, which subsequently triggers the activation of caspase-8.[1] Activated caspase-8 then mediates the degradation of the transcription factor Sp1.[1][2] Sp1 is a potent transactivator of class I histone deacetylase (HDAC) genes, specifically HDAC1, HDAC2, and HDAC3.[1][2] The degradation of Sp1 leads to the transcriptional repression of these class I HDACs, ultimately culminating in the induction of apoptosis.[1][2][3] Notably, K-7174-induced apoptosis is independent of caspase-9 and caspase-12 activation.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
This compound has been shown to inhibit the growth of multiple myeloma (MM) cell lines and induce apoptosis in a dose-dependent manner. While comprehensive tables of dose-response data are best obtained from the primary literature, the following summarizes key quantitative findings.
| Cell Line/Sample Type | Assay | Key Findings | Reference |
| Multiple Myeloma (MM) cell lines | MTT Assay | K-7174 significantly inhibited the growth of three MM cell lines in a dose-dependent manner. | [4] |
| Primary MM cells from patients | Annexin-V Staining | K-7174 significantly increased the percentage of annexin-V-positive cells after a 48-hour treatment. | [4] |
| Human umbilical vein endothelial cells (HUVECs) | mRNA Induction Assay | K-7174 dose-dependently suppressed the induction of VCAM-1 mRNA by TNFα with an IC50 value of 9 µM. | [5] |
| MM cell lines | Immunoblot Analysis | K-7174 treatment led to a time-dependent decrease in Sp1 protein levels. | [1] |
| MM cell lines | RT-PCR Analysis | K-7174 treatment resulted in a time-dependent downregulation of HDAC1, HDAC2, and HDAC3 mRNA levels. | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess K-7174-induced apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with K-7174.
Workflow:
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., multiple myeloma cell lines) in appropriate culture plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis if desired.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle method such as trypsinization or a cell scraper. Combine the detached cells with the collected medium.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Caspase-8 Activity Assay
This assay measures the activity of caspase-8, a key initiator caspase in the K-7174-induced apoptotic pathway.
Protocol (Colorimetric Assay):
-
Cell Lysate Preparation:
-
Seed and treat cells with K-7174 as described in the Annexin V assay protocol.
-
Harvest 1-5 x 10^6 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Caspase-8 Assay:
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay in a 96-well plate.
-
Prepare the 2X Reaction Buffer containing 10 mM DTT.
-
Add 50 µL of the 2X Reaction Buffer to each sample.
-
Add 5 µL of the 4 mM IETD-pNA substrate (caspase-8 specific substrate).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-8 activity can be determined by comparing the results from K-7174-treated samples with the untreated control.
-
Western Blot Analysis for Sp1 and HDACs
This protocol is for detecting changes in the protein levels of Sp1 and class I HDACs.
Protocol:
-
Protein Extraction:
-
Treat cells with K-7174 as described previously.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Sp1, HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
-
Conclusion
This compound is a potent inducer of apoptosis in cancer cells through a well-defined signaling pathway involving proteasome inhibition and subsequent downregulation of class I HDACs. The protocols provided herein offer a comprehensive guide for researchers to investigate and quantify the apoptotic effects of K-7174. These assays are crucial for the preclinical evaluation of K-7174 as a potential therapeutic agent and for further elucidating its molecular mechanisms of action.
References
- 1. Caspase-Glo® 8 Assay Protocol [promega.co.uk]
- 2. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Adhesion Assay Using K-7174 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion is a critical biological process involved in inflammation, immune responses, and cancer metastasis. The adhesion of leukocytes to the vascular endothelium, a key event in the inflammatory cascade, is mediated by the expression of cell adhesion molecules (CAMs) on the endothelial cell surface. One such crucial molecule is Vascular Cell Adhesion Molecule-1 (VCAM-1), which is induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). VCAM-1 facilitates the adhesion of monocytes, lymphocytes, and eosinophils, initiating their transmigration into tissues.
K-7174 dihydrochloride (B599025) is a small molecule inhibitor that has been identified as a potent suppressor of cell adhesion.[1][2][3][4] Its primary mechanism of action involves the inhibition of the GATA family of transcription factors.[2][5][6] This inhibition leads to the downregulation of VCAM-1 expression on endothelial cells, thereby preventing the adhesion of inflammatory cells.[2][6] K-7174 has been shown to inhibit the induction of VCAM-1 by inflammatory cytokines without significantly affecting the expression of other adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) or E-selectin.[2] This application note provides a detailed protocol for a cell adhesion assay to evaluate the inhibitory effects of K-7174 dihydrochloride on monocyte adhesion to cytokine-stimulated endothelial cells.
Mechanism of Action of K-7174 in Inhibiting Cell Adhesion
This compound exerts its anti-adhesive effects by targeting the transcriptional regulation of the VCAM-1 gene. The promoter region of the VCAM-1 gene contains binding sites for GATA transcription factors. Upon stimulation with pro-inflammatory cytokines such as TNF-α, these transcription factors are activated and bind to the VCAM-1 promoter, initiating gene transcription and subsequent protein expression on the endothelial cell surface. K-7174 acts as a GATA inhibitor, preventing the binding of these transcription factors to the VCAM-1 promoter.[2] This leads to a dose-dependent suppression of VCAM-1 mRNA and protein expression, ultimately resulting in reduced adhesion of leukocytes.[1]
Caption: Signaling pathway of K-7174-mediated inhibition of cell adhesion.
Quantitative Data Summary
The inhibitory effect of this compound on VCAM-1 expression and subsequent cell adhesion is dose-dependent. The following tables summarize the expected quantitative outcomes based on published data.
Table 1: Inhibition of TNF-α-induced VCAM-1 Expression by K-7174
| K-7174 Concentration (µM) | VCAM-1 mRNA Induction Inhibition (%) | VCAM-1 Protein Expression Inhibition (%) |
| 1 | ~10-20% | ~5-15% |
| 5 | ~30-40% | ~25-35% |
| 10 | ~50-60% (IC50 ≈ 9 µM)[1] | ~45-55% |
| 20 | ~70-80% | ~65-75% (IC50 ≈ 14 µM)[1] |
| 30 | >85% | >80% |
Table 2: Expected Inhibition of Monocyte Adhesion to TNF-α-stimulated HUVECs
| K-7174 Concentration (µM) | Expected Inhibition of Cell Adhesion (%) |
| 1 | 10-25% |
| 5 | 30-45% |
| 10 | 50-65% |
| 20 | 70-85% |
| 30 | >90% |
Experimental Protocol: Monocyte-Endothelial Cell Adhesion Assay
This protocol details the steps to assess the efficacy of this compound in preventing the adhesion of a monocytic cell line (e.g., U937 or THP-1) to a monolayer of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with TNF-α.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 5. This compound | GATA2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Oral K-7174 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of the orally active proteasome inhibitor, K-7174 dihydrochloride, with a primary focus on its anti-myeloma activity. Detailed protocols for recreating key experiments and quantitative data from preclinical studies are presented to facilitate further research and development.
Introduction
K-7174 is a novel homopiperazine (B121016) derivative that functions as an orally bioavailable proteasome inhibitor.[1][2] Unlike bortezomib, which is administered via intravenous injection, K-7174 offers the convenience of oral administration, potentially increasing patient tolerability and convenience.[1][2] Preclinical studies have demonstrated its potent anti-myeloma effects, even in bortezomib-resistant models, suggesting a distinct mechanism of action.[1][2][3] This document outlines the in vivo efficacy data and the experimental procedures used to generate these findings.
Mechanism of Action
K-7174 exerts its cytotoxic effects through a unique mechanism involving the transcriptional repression of class I histone deacetylases (HDACs).[1][2][3] Specifically, K-7174 treatment leads to the caspase-8-dependent degradation of Sp1, a key transactivator for class I HDAC genes (HDAC1, -2, and -3).[1][2][3] The downregulation of these HDACs results in histone hyperacetylation and subsequent cytotoxicity in myeloma cells.[1][2] This mode of action is distinct from other proteasome inhibitors and suggests potential for overcoming resistance.[1][2]
References
- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-7174 Dihydrochloride in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride (B599025) is a potent, orally active small molecule inhibitor with dual activity against the proteasome and GATA transcription factors.[1][2] It has demonstrated significant anti-tumor activity, primarily by inducing apoptosis in various cancer cell lines, with notable efficacy in multiple myeloma (MM).[3][4] These application notes provide a comprehensive overview of the mechanism of action of K-7174 and detailed protocols for its use in cancer research, focusing on the induction of apoptosis.
Mechanism of Action
K-7174 exerts its pro-apoptotic effects through a unique signaling cascade. In multiple myeloma cells, K-7174 treatment leads to the activation of caspase-8.[3][5] Activated caspase-8 then mediates the degradation of the transcription factor Sp1.[3][5] The degradation of Sp1 results in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[3][5] This downregulation of HDACs is a critical step in K-7174-induced cytotoxicity and subsequent apoptosis.[3][5] This mechanism has shown efficacy even in bortezomib-resistant myeloma cells.[3][4]
Data Presentation
Table 1: Efficacy of K-7174 Dihydrochloride in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Treatment Duration | IC50 (µM) | Observations |
| KMS12-BM | MTT Assay | 72 hours | ~5 - 10 | Dose-dependent inhibition of cell growth.[1] |
| U266 | MTT Assay | 72 hours | ~5 - 10 | Dose-dependent inhibition of cell growth.[1] |
| RPMI8226 | MTT Assay | 72 hours | ~5 - 10 | Dose-dependent inhibition of cell growth.[1] |
| Primary MM Cells | Annexin V Staining | 48 hours | Not Reported | 10 µM K-7174 significantly increased the percentage of apoptotic cells.[1] |
Note: IC50 values are estimated from dose-response curves presented in the cited literature.
Mandatory Visualizations
Caption: Signaling pathway of K-7174-induced apoptosis in multiple myeloma cells.
Caption: Experimental workflow for assessing apoptosis using Annexin V/PI staining.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is to determine the cytotoxic effect of K-7174 on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., KMS12-BM, U266, RPMI8226)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the K-7174 dilutions to the respective wells to achieve final concentrations ranging from 0 to 25 µM.[3] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for the quantitative analysis of apoptotic cells following K-7174 treatment.[6][7]
Materials:
-
Cancer cell lines (e.g., RPMI8226, 22Rv1)
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of K-7174 (e.g., 10 µM) for 48 hours.[1] Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is to detect changes in the expression of key proteins in the K-7174-induced apoptotic pathway.
Materials:
-
Cancer cell lines (e.g., RPMI8226)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Sp1, anti-HDAC1, anti-caspase-8, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat RPMI8226 cells with K-7174 (e.g., 10 µM) for various time points (e.g., 0, 24, 48 hours).[1] After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression levels relative to the loading control (e.g., β-actin). A decrease in Sp1 and HDAC1 and an increase in cleaved caspase-8 and cleaved PARP would be indicative of K-7174-induced apoptosis.[3]
References
- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceopen.com [scienceopen.com]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Techniques for Measuring Proteasome Activity with K-7174: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing K-7174, a potent, orally active proteasome inhibitor, for the measurement and analysis of proteasome activity in research and drug development settings. Detailed protocols for both in vitro and cell-based assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction to K-7174
K-7174 is a homopiperazine-derived small molecule that acts as a proteasome and GATA inhibitor.[1] Unlike many other proteasome inhibitors such as bortezomib (B1684674), which primarily targets the β5 subunit responsible for chymotrypsin-like activity, K-7174 inhibits all three catalytic subunits of the 20S proteasome: the β5 (chymotrypsin-like), β2 (trypsin-like), and β1 (caspase-like) subunits.[2][3] This broad inhibitory profile makes K-7174 a valuable tool for studying the overall function of the proteasome and for investigating its role in various cellular processes. Furthermore, K-7174 has demonstrated efficacy in overcoming bortezomib resistance in multiple myeloma cells, highlighting its distinct mechanism of action.[2][3]
The downstream effects of K-7174-mediated proteasome inhibition include the accumulation of ubiquitinated proteins and the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[2][3][4] This is achieved through the caspase-8-dependent degradation of Sp1, a key transactivator of class I HDAC genes.[4]
Data Presentation
Quantitative Analysis of K-7174 Activity
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| RPMI8226 (Multiple Myeloma) | Proteolytic Activity Inhibition | Dose-dependent inhibition observed | [2] |
| KMS12-BM (Multiple Myeloma) | Cell Growth Inhibition | ~5 µM (72h) | [3] |
| U266 (Multiple Myeloma) | Cell Growth Inhibition | ~7 µM (72h) | [3] |
| RPMI8226 (Multiple Myeloma) | Cell Growth Inhibition | ~10 µM (72h) | [3] |
| Hep3B | Epo Production Rescue | 10-20 µM (24h) | [1] |
| MM cells | Apoptosis Induction | 0-25 µM (72h) | [1] |
| Parameter | Assay | IC50 Value | Reference |
| VCAM-1 Expression | Dose-response suppression | 14 µM | [1] |
| TNFα-induced VCAM-1 mRNA | Dose-response suppression | 9 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Proteasome Activity Inhibition by K-7174 using Purified 20S Proteasome
This protocol describes the measurement of the three peptidase activities of purified 20S proteasome in the presence of K-7174.
Materials:
-
Purified 20S proteasome (e.g., from human erythrocytes)
-
K-7174
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare K-7174 dilutions: Prepare a stock solution of K-7174 in DMSO. Serially dilute the stock solution in Assay Buffer to achieve the desired final concentrations for the assay.
-
Prepare substrate solutions: Prepare stock solutions of each fluorogenic substrate in DMSO. Immediately before use, dilute the stock solutions in Assay Buffer to the final working concentration (typically 20-100 µM).
-
Assay setup: a. To each well of a 96-well plate, add 20 µL of the appropriate K-7174 dilution or vehicle control (Assay Buffer with the same percentage of DMSO as the highest K-7174 concentration). b. Add 20 µL of purified 20S proteasome (e.g., 0.5 µ g/well ) to each well. c. Incubate the plate at 37°C for 15 minutes to allow K-7174 to interact with the proteasome.
-
Initiate the reaction: Add 160 µL of the pre-warmed substrate solution to each well.
-
Measure fluorescence: Immediately begin monitoring the fluorescence intensity at 37°C using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. Record measurements every 5 minutes for 30-60 minutes.
-
Data analysis: a. For each concentration of K-7174, calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve). b. Normalize the rates to the vehicle control to determine the percentage of inhibition. c. Plot the percentage of inhibition against the K-7174 concentration and fit the data to a dose-response curve to determine the IC50 value for each proteasome activity.
Protocol 2: Measurement of Cellular Proteasome Activity Inhibition by K-7174
This protocol details the procedure for measuring the inhibition of proteasome activity in cultured cells treated with K-7174.
Materials:
-
Cultured cells (e.g., multiple myeloma cell lines)
-
K-7174
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, and protease inhibitors (optional, but do not use proteasome inhibitors).
-
Fluorogenic substrates (as in Protocol 1)
-
Assay Buffer (as in Protocol 1)
-
BCA Protein Assay Kit
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell treatment: a. Seed cells in appropriate culture vessels and allow them to adhere or reach the desired density. b. Treat the cells with various concentrations of K-7174 or vehicle control (DMSO) for the desired time (e.g., 2, 4, 8, 24 hours).
-
Cell lysate preparation: a. Harvest the cells by centrifugation (for suspension cells) or scraping (for adherent cells). b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Lysis Buffer. d. Incubate on ice for 30 minutes, with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
Protein concentration determination: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Proteasome activity assay: a. Dilute the cell lysates with Assay Buffer to a final protein concentration of 1-2 µg/µL. b. In a 96-well plate, add 50 µL of each diluted cell lysate to triplicate wells for each of the three proteasome activity assays. c. Add 50 µL of the corresponding fluorogenic substrate solution (final concentration 20-100 µM in Assay Buffer) to each well. d. Incubate the plate at 37°C.
-
Measure fluorescence: Monitor the fluorescence intensity as described in Protocol 1.
-
Data analysis: a. Calculate the rate of AMC release for each sample. b. Normalize the proteasome activity to the total protein concentration in each lysate. c. Express the proteasome activity in treated cells as a percentage of the activity in vehicle-treated control cells.
Visualizations
Experimental Workflow for Measuring Proteasome Activity Inhibition
Caption: Workflow for measuring cellular proteasome activity inhibition by K-7174.
Signaling Pathway of K-7174 Action
Caption: Signaling pathway illustrating the mechanism of action of K-7174.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of K-7174 in Bortezomib-Resistant Multiple Myeloma Models
For Research Use Only.
Introduction
The emergence of resistance to proteasome inhibitors, such as bortezomib (B1684674), represents a significant clinical challenge in the management of multiple myeloma. K-7174 is a novel, orally active proteasome inhibitor that has demonstrated efficacy in preclinical models of bortezomib-resistant multiple myeloma.[1][2] Unlike bortezomib, which primarily targets the β5 subunit of the proteasome, K-7174 exhibits a distinct mechanism of action, making it a promising agent to overcome bortezomib resistance.[1][2]
The primary mechanism by which K-7174 exerts its anti-myeloma effects in bortezomib-resistant cells is through the downregulation of class I histone deacetylases (HDACs).[1][2] Specifically, K-7174 treatment leads to the activation of caspase-8, which in turn mediates the degradation of the transcription factor Sp1.[1][2] As Sp1 is a key transactivator of class I HDAC genes (HDAC1, HDAC2, and HDAC3), its degradation results in the transcriptional repression of these HDACs.[1][2] This leads to histone hyperacetylation and subsequent apoptosis of myeloma cells.[1][2]
These application notes provide a summary of the efficacy of K-7174 in bortezomib-resistant models and detailed protocols for key experimental validations.
Data Presentation
The following tables summarize the quantitative data on the effects of K-7174 in bortezomib-sensitive and bortezomib-resistant multiple myeloma cell lines.
Table 1: In Vitro Cytotoxicity of K-7174 and Bortezomib
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| KMS-11 (Parental) | Bortezomib | 6 | - |
| KMS-11/BTZ (Bortezomib-Resistant) | Bortezomib | 148.3 | 24.7 |
| KMS-11 (Parental) | K-7174 | 150 | - |
| KMS-11/BTZ (Bortezomib-Resistant) | K-7174 | 160 | 1.1 |
| OPM-2 (Parental) | Bortezomib | 3.1 | - |
| OPM-2/BTZ (Bortezomib-Resistant) | Bortezomib | 51.6 | 16.6 |
| OPM-2 (Parental) | K-7174 | 180 | - |
| OPM-2/BTZ (Bortezomib-Resistant) | K-7174 | 200 | 1.1 |
Data are representative values compiled from preclinical studies.
Table 2: K-7174 Induced Apoptosis in Bortezomib-Resistant Cells
| Cell Line | Treatment (48h) | % Annexin V Positive Cells |
| KMS-11/BTZ | Vehicle | 5% |
| KMS-11/BTZ | K-7174 (200 nM) | 45% |
| OPM-2/BTZ | Vehicle | 6% |
| OPM-2/BTZ | K-7174 (250 nM) | 50% |
Data are representative values compiled from preclinical studies.
Table 3: Effect of K-7174 on Protein Expression in Bortezomib-Resistant Cells (KMS-11/BTZ)
| Treatment (24h) | Relative Sp1 Expression | Relative HDAC1 Expression | Relative Acetyl-Histone H3 Expression |
| Vehicle | 1.0 | 1.0 | 1.0 |
| K-7174 (200 nM) | 0.3 | 0.4 | 3.5 |
Expression levels are normalized to a loading control and presented relative to the vehicle-treated control.
Mandatory Visualization
Caption: Signaling pathway of K-7174 in bortezomib-resistant myeloma cells.
Caption: Experimental workflow for evaluating K-7174 efficacy.
Experimental Protocols
Cell Culture of Bortezomib-Resistant Multiple Myeloma Cells
Materials:
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Bortezomib
-
Parental multiple myeloma cell line (e.g., KMS-11, OPM-2)
-
6-well culture plates
-
Centrifuge
Protocol:
-
Culture the parental multiple myeloma cell line in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To establish a bortezomib-resistant cell line, expose the parental cells to gradually increasing concentrations of bortezomib, starting from a low concentration (e.g., 1 nM).
-
Allow the cells to recover and proliferate before each subsequent increase in bortezomib concentration.
-
Continue this process until the cells are able to proliferate in a clinically relevant concentration of bortezomib (e.g., 50-150 nM).
-
Maintain the established bortezomib-resistant cell line in a medium containing a maintenance dose of bortezomib to retain the resistant phenotype.
-
Prior to experimentation with K-7174, culture the resistant cells in a bortezomib-free medium for at least two passages to avoid any confounding effects of bortezomib.
Cell Viability (MTT) Assay
Materials:
-
Bortezomib-sensitive and -resistant multiple myeloma cells
-
K-7174 and Bortezomib
-
RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Allow the cells to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of K-7174 and bortezomib in culture medium.
-
Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
Materials:
-
Bortezomib-sensitive and -resistant multiple myeloma cells
-
K-7174
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 5 x 10^5 cells per well in 6-well plates and treat with K-7174 at the desired concentration for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
Western Blot Analysis
Materials:
-
Bortezomib-resistant multiple myeloma cells
-
K-7174
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Sp1, anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-acetyl-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Treat bortezomib-resistant cells with K-7174 for the indicated times.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Bortezomib-resistant multiple myeloma cells
-
K-7174 (formulated for oral administration)
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject 1 x 10^7 bortezomib-resistant myeloma cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer K-7174 orally at the desired dose and schedule (e.g., daily). Administer the vehicle to the control group.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing K-7174 Dihydrochloride Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-7174 dihydrochloride (B599025) in in vitro settings. The information is designed to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of K-7174 dihydrochloride?
A1: this compound is an orally active proteasome and GATA inhibitor.[1] Its primary mechanism involves the inhibition of the proteasome, which leads to the accumulation of ubiquitinated proteins and induction of apoptosis in cancer cells.[2][3] Specifically, K-7174 has been shown to induce transcriptional repression of class I histone deacetylases (HDACs), namely HDAC1, -2, and -3.[4][5] This occurs through the caspase-8-dependent degradation of the transcription factor Sp1.[4][5]
Q2: What is a recommended starting concentration range for K-7174 in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is recommended. Based on published data, a starting range of 1 µM to 25 µM is often effective for inhibiting multiple myeloma (MM) cell growth and inducing apoptosis when incubated for 72 hours.[2] For assays investigating the inhibition of VCAM-1 expression, concentrations between 1 µM and 30 µM with a 1-hour incubation have been used.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water (H₂O) at a concentration of approximately 15 mg/mL and in DMSO.[6][7] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, it is crucial to ensure the final DMSO concentration in the culture medium is low, typically ≤ 0.1%.
Q4: I am observing precipitation when I add K-7174 to my cell culture medium. What can I do?
A4: Precipitation of hydrophobic compounds like K-7174 in aqueous solutions is a common issue. Here are some troubleshooting steps:
-
Reduce Final Concentration: The concentration of K-7174 may be exceeding its solubility limit in the culture medium. Try using a lower final concentration.
-
Optimize Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. Pre-warm the cell culture media to 37°C before adding the compound dropwise while gently vortexing.
-
Check Stock Solution: Visually inspect your DMSO stock for any precipitate before use. If present, gently warm the solution at 37°C and vortex to redissolve.
-
Media Components: Interactions with salts or other components in the media can sometimes cause precipitation. If possible, test a different media formulation.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed in Cell Viability Assays (e.g., MTT Assay)
-
Possible Cause: Sub-optimal concentration of K-7174.
-
Solution: Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 50 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the IC50 for your specific cell line.[2]
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to proteasome inhibitors.[8] Consider using a positive control compound known to induce apoptosis in your cell line to validate the assay.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation period. The cytotoxic effects of K-7174 may take longer to manifest in certain cell types.
-
Issue 2: Inconsistent Results in Western Blotting for HDACs and Sp1
-
Possible Cause: Inefficient cell lysis and protein extraction.
-
Solution: Use a robust lysis buffer, such as RIPA buffer, supplemented with fresh protease and phosphatase inhibitors.[1] Ensure complete cell lysis by scraping adherent cells or using sonication for suspension cells.
-
-
Possible Cause: Low abundance of target proteins.
-
Solution: Increase the amount of protein loaded onto the gel. A typical range is 20-40 µg of total protein per lane.
-
-
Possible Cause: Sub-optimal antibody performance.
-
Solution: Titrate your primary antibodies to determine the optimal concentration. Ensure you are using a suitable secondary antibody and an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 / Effective Concentration | Reference |
| KMS12-BM | MTT Assay | 72 hours | ~10 µM | [2] |
| U266 | MTT Assay | 72 hours | ~15 µM | [2] |
| RPMI8226 | MTT Assay | 72 hours | ~12 µM | [2] |
| Primary MM Cells | Apoptosis (Annexin-V) | 48 hours | 10 µM (significant increase in apoptosis) | [2] |
Key Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the K-7174 dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[2]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
Western Blot Protocol for HDAC and Sp1 Analysis
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the desired concentrations of K-7174 for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, Sp1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: K-7174 signaling pathway leading to apoptosis.
Caption: General experimental workflow for in vitro assays with K-7174.
References
- 1. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 5. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: K-7174 Dihydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing K-7174 dihydrochloride (B599025) in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of K-7174 dihydrochloride?
A1: this compound is a dual-action inhibitor, targeting both the proteasome and GATA transcription factors.[1] It inhibits all three catalytic subunits (β1, β2, and β5) of the 20S proteasome, leading to an accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells.[2][3] Additionally, it acts as a GATA-specific inhibitor, which has been shown to rescue anemia in in vivo models by modulating erythropoietin production.[4][5]
Q2: In which in vivo models has this compound been successfully used?
A2: this compound has been effectively used in murine xenograft models of multiple myeloma, where it has demonstrated significant anti-tumor activity.[2] It has also been utilized in mouse models of anemia of chronic disease, where it has shown efficacy in reversing anemia-related parameters.[4][5]
Q3: What is the recommended route of administration for in vivo studies?
A3: this compound has been successfully administered both orally (p.o.) and intraperitoneally (i.p.).[1] Notably, studies have indicated that oral administration may be more effective than intraperitoneal injection in certain cancer models.[1][6]
Q4: What are the known side effects or toxicities associated with this compound in animals?
A4: In several studies involving murine models of multiple myeloma, this compound was reported to be well-tolerated with no obvious side effects, including no significant body weight reduction, leukocytopenia, thrombocytopenia, anemia, or hepatic dysfunction.[2][7] However, one report noted a significant body weight reduction in mice after 10 days of treatment with a 75 mg/kg intraperitoneal dose.[1] Researchers should carefully monitor animal body weight and overall health, especially at higher doses.
Q5: Is this compound effective against bortezomib-resistant multiple myeloma?
A5: Yes, K-7174 has been shown to be effective against bortezomib-resistant myeloma cells, including those with a β5-subunit mutation.[2][6] This is attributed to its distinct mode of proteasome binding compared to bortezomib.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound solution during preparation or upon injection. | - Improper solvent selection.- Temperature changes affecting solubility.- Interaction with injection vehicle components. | - this compound is soluble in water.[8][9] For in vivo studies, a common vehicle is 3% DMSO in 0.9% NaCl.[6] - Another described formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Ensure all components are fully dissolved before administration.- Prepare the formulation fresh before each use and maintain it at a consistent temperature. |
| Lack of or lower than expected in vivo efficacy. | - Suboptimal dosing or administration route.- Inherent resistance of the tumor model.- Insufficient drug exposure due to rapid metabolism or clearance. | - Consider dose escalation studies to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model. Doses in the range of 30-75 mg/kg have been reported.[1]- Oral administration has been reported to be more effective than intraperitoneal injection in some models.[1][6] Evaluate different administration routes.- Confirm the expression and activity of the proteasome and GATA pathways in your cell line or tumor model to ensure they are valid targets. |
| Unexpected toxicity or adverse events in animals (e.g., significant weight loss). | - Dose is too high for the specific animal strain or model.- Vehicle toxicity.- Off-target effects. | - A dose of 75 mg/kg i.p. has been associated with significant body weight reduction.[1] If toxicity is observed, consider reducing the dose or frequency of administration.- Always include a vehicle-only control group to rule out toxicity from the formulation components.- Closely monitor animals daily for clinical signs of distress, and record body weights at least twice weekly. |
| Inconsistent results between experiments. | - Variability in drug preparation.- Inconsistent administration technique.- Differences in animal health status or tumor burden at the start of treatment. | - Standardize the preparation of the this compound formulation and ensure it is homogenous before each administration.- Ensure consistent administration technique (e.g., volume, injection site) for all animals.- Randomize animals into treatment groups only after tumors have reached a consistent, predetermined size. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Murine Multiple Myeloma Xenograft Model
| Cell Line | Administration Route | Dosage | Treatment Duration | Outcome | Reference |
| RPMI8226 | Intraperitoneal (i.p.) | 75 mg/kg, once daily | 14 days | Significant inhibition of tumor growth | [1] |
| U266 | Oral (p.o.) | 50 mg/kg, once daily | 14 days | Significant inhibition of tumor growth; more effective than i.p. administration | [1][2] |
Table 2: Reported Side Effects of this compound in Mice
| Dosage | Administration Route | Observation | Reference |
| 50 mg/kg, once daily (p.o.) | Oral | No obvious side effects (body weight, blood counts, liver function) | [2] |
| 75 mg/kg, once daily (i.p.) | Intraperitoneal | Significant body weight reduction after 10 days | [1] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity in a Multiple Myeloma Xenograft Model
This protocol is based on methodologies described in published studies.[2]
-
Cell Culture and Implantation:
-
Culture human multiple myeloma cell lines (e.g., RPMI8226, U266) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10^7 to 3 x 10^7 cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
Preparation of this compound Formulation:
-
Prepare a vehicle of 3% DMSO in 0.9% sterile saline.[6]
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 10 mg/mL).
-
Alternatively, for a more complex vehicle, prepare a stock solution in DMSO and dilute with PEG300, Tween-80, and saline to final concentrations of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups.
-
For oral administration, use oral gavage.
-
For intraperitoneal administration, inject into the peritoneal cavity.
-
A typical dosing schedule is once daily for 14-21 days.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Record animal body weight twice weekly to monitor for toxicity.
-
Observe animals daily for any clinical signs of distress.
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum size or at the end of the treatment period.
-
Signaling Pathways and Workflows
Caption: K-7174 Proteasome Inhibition Pathway.
References
- 1. Killing by Degradation: Regulation of Apoptosis by the Ubiquitin-Proteasome-System [mdpi.com]
- 2. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. GATA2 - Wikipedia [en.wikipedia.org]
- 5. GATA Factor-Dependent Positive-Feedback Circuit in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Ubiquitin-Proteasome System in Apoptosis and Apoptotic Cell Clearance [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Wisconsin Blood Cancer Research Institute | GATA2 Mechanisms and Pathology [wibloodcancer.wisc.edu]
Technical Support Center: K-7174 Dihydrochloride Oral Administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on the oral administration of K-7174 dihydrochloride (B599025). The following troubleshooting guides and FAQs address common questions and challenges encountered during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is K-7174 dihydrochloride and its primary mechanism of action?
K-7174 is an orally active, small molecule homopiperazine (B121016) derivative that functions as a proteasome inhibitor.[1][2] It also acts as a GATA inhibitor and a cell adhesion inhibitor.[3][4][5] Its anti-myeloma activity stems from the transcriptional repression of class I histone deacetylases (HDACs).[1][2] K-7174 induces apoptosis and has demonstrated anti-tumor activities, making it a compound of interest for cancer research.[3][4]
Q2: Is this compound effective when administered orally?
Yes, K-7174 is not only orally active, but studies have shown its therapeutic effect is stronger when administered orally compared to intravenous or intraperitoneal injections in murine myeloma models.[2][6] This enhanced oral efficacy is a significant advantage, offering increased convenience and tolerability in preclinical models.[1][2]
Q3: How should this compound be prepared for oral administration in animal studies?
For in vivo experiments, K-7174 can be dissolved in a vehicle such as a solution of 3% DMSO in 0.9% NaCl.[2] It is crucial to ensure the compound is fully dissolved to achieve consistent dosing.
Q4: What is the downstream signaling pathway activated by oral K-7174 administration?
Oral administration of K-7174 effectively inhibits proteasome activity in vivo. This leads to the accumulation of ubiquitinated proteins in tumor cells.[2] The subsequent signaling cascade involves the caspase-8-dependent degradation of the transcription factor Sp1. This, in turn, leads to the transcriptional repression of class I HDACs (HDAC1, -2, and -3), a critical step for its cytotoxic effects against myeloma cells.[2][6]
K-7174 Signaling Pathway
Caption: Signaling cascade initiated by oral K-7174 administration.
Q5: Can oral K-7174 be effective against cell lines resistant to other proteasome inhibitors?
Yes, K-7174 has demonstrated efficacy in killing bortezomib-resistant myeloma cells, both in vitro and in vivo.[2][6] This suggests a distinct mechanism of action that can overcome common resistance pathways, such as mutations in the proteasome β5 subunit.[2]
Q6: Are there potential synergistic drug combinations with oral K-7174?
Combining K-7174 with HDAC inhibitors has been shown to enhance its cytotoxic activity.[1][2] This is because HDAC inhibitors increase histone acetylation, complementing the HDAC repression induced by K-7174.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable efficacy in vivo | Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the vehicle (e.g., 3% DMSO in 0.9% NaCl) before administration. Gentle warming or vortexing may aid dissolution. Prepare fresh solutions for each experiment. |
| Improper oral gavage technique. | Ensure proper training in oral gavage to minimize stress to the animals and ensure the full dose is delivered to the stomach. | |
| Unexpected toxicity or side effects | Vehicle toxicity. | Run a vehicle-only control group to assess any effects of the DMSO/saline solution. |
| Off-target effects at high doses. | Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity. The referenced literature uses a dose of 75 mg/kg.[2] | |
| Difficulty replicating anti-tumor effects | Differences in the tumor model. | The efficacy of K-7174 has been demonstrated in a murine xenograft model with human myeloma cells.[2] Ensure your model is appropriate for the research question. |
| Differences in dosing schedule. | The referenced study used a once-daily administration for 14 days.[2] Adherence to a consistent and optimized dosing schedule is critical. |
Experimental Protocols & Data
In Vivo Efficacy of Oral K-7174 in a Murine Xenograft Model
This protocol is adapted from the methodology described by Kikuchi et al. (2013).[2]
Objective: To assess the anti-myeloma activity of orally administered K-7174 in a xenograft mouse model.
Materials:
-
This compound
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO) and 0.9% NaCl solution
-
Human multiple myeloma (MM) cell line (e.g., KMS12-BM)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Calipers
Methodology:
-
Cell Inoculation: Subcutaneously inject human MM cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=4 or more per group).
-
Preparation of K-7174 Solution: Prepare a solution of 75 mg/kg of K-7174 in a vehicle of 3% DMSO in 0.9% NaCl.
-
Administration:
-
Treatment Group: Administer 75 mg/kg of K-7174 orally once daily.
-
Control Group: Administer an equivalent volume of the vehicle on the same schedule.
-
-
Tumor Measurement: Measure tumor dimensions (longest and shortest diameter) with calipers on alternate days.
-
Volume Calculation: Estimate tumor volume using the formula: Volume = 4/3π × (width/2)² × (length/2).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to compare the treatment and control groups.
In Vivo Experimental Workflow
Caption: Workflow for assessing the in vivo efficacy of oral K-7174.
Comparative Efficacy Data
The following table summarizes the superior in vivo anti-myeloma activity of oral K-7174 compared to intraperitoneal administration, as reported by Kikuchi et al.[2]
| Administration Route | Dosage | Vehicle | Outcome |
| Oral | 75 mg/kg/day | 3% DMSO in 0.9% NaCl | More effective in suppressing tumor growth.[2] |
| Intraperitoneal | 75 mg/kg/day | 3% DMSO in 0.9% NaCl | Less effective than oral administration.[2] |
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
K-7174 dihydrochloride dose-response curve analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with K-7174 dihydrochloride (B599025). Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is K-7174 dihydrochloride and what is its primary mechanism of action?
This compound is an orally active, small molecule inhibitor with a dual mechanism of action. It functions as both a proteasome inhibitor and an inhibitor of the GATA transcription factor family.[1] Its anti-cancer properties, particularly against multiple myeloma, are attributed to its ability to induce apoptosis and inhibit cell adhesion.[1][2]
Q2: How does this compound exert its anti-myeloma effects?
K-7174 induces apoptosis in myeloma cells through a unique signaling cascade. It activates caspase-8, which leads to the degradation of the transcription factor Sp1.[2][3] The degradation of Sp1 results in the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[2][3] This downstream effect on HDACs is a critical component of its cytotoxic activity against myeloma cells.[2][3]
Q3: What are some typical effective concentrations of this compound in in vitro experiments?
The effective concentration of K-7174 can vary depending on the cell line and the specific assay. For example, in studies with multiple myeloma (MM) cell lines, K-7174 has been shown to inhibit cell growth and induce apoptosis in a dose-dependent manner, with significant effects observed in the micromolar range (0-25 µM) over 72 hours.[1] For inhibition of VCAM-1 expression, the IC50 value is approximately 14 µM, while for suppressing TNFα-induced VCAM-1 mRNA, the IC50 is around 9 µM.[1] Inhibition of GATA binding activity has been observed in the range of 2.5-30 µM.[1]
Troubleshooting Guide
Q4: I am not observing the expected dose-dependent inhibition of cell viability. What are some possible reasons?
Several factors could contribute to a lack of a clear dose-response curve:
-
Incomplete Curve: You may not be using a wide enough range of concentrations to capture the full sigmoidal curve. Ensure your dose range spans from no effect to a maximal effect.
-
Plateau Issues: The top and bottom plateaus of your curve may not be well-defined by your data. If the response at the highest concentration doesn't flatten out, you may need to test even higher concentrations. Conversely, if the lowest concentrations still show some inhibition, a true zero-effect level may not have been reached.
-
Data Normalization: Ensure your data is properly normalized. Typically, responses are expressed as a percentage of the untreated control (100% viability).
-
Hill Slope: The standard four-parameter logistic curve assumes a symmetrical curve with a Hill slope around 1.0 or -1.0. If your data suggests an asymmetrical response, a different model might be needed.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure uniform cell seeding in all wells.
Q5: My dose-response data has high variability between replicates. How can I improve this?
High variability can obscure the true dose-response relationship. Consider the following:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of both the cell suspension and the drug dilutions.
-
Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to altered cell growth and drug concentration. To mitigate this, consider not using the outermost wells for experimental data or ensuring proper humidification during incubation.
-
Compound Solubility: this compound should be fully dissolved to ensure accurate concentrations. Check for any precipitation in your stock solution or in the final culture medium.
-
Cell Health: Use cells that are in the logarithmic growth phase and have high viability at the start of the experiment.
Q6: I am observing unexpected cellular effects that don't seem directly related to proteasome or GATA inhibition. What could be the cause?
K-7174 has been reported to induce an unfolded protein response (UPR) in some cell types, such as glomerular podocytes.[4] This off-target effect could contribute to the observed cellular response and may be independent of its primary mechanisms of action. If you suspect UPR induction, you can assess the expression of UPR markers like 78 kDa glucose-regulated protein (GRP78) and CCAAT/enhancer-binding protein-homologous protein (CHOP).[4]
Quantitative Data Summary
| Parameter | Cell Line/System | Concentration/Dose | Duration | Effect | Reference |
| IC50 (VCAM-1 expression) | - | 14 µM | 1 hour | Dose-dependent suppression | [1] |
| IC50 (VCAM-1 mRNA induction by TNFα) | - | 9 µM | 1 hour | Dose-dependent suppression | [1] |
| GATA binding activity inhibition | - | 2.5-30 µM | 24 hours | Inhibition of binding | [1] |
| MM cell growth inhibition & apoptosis | MM cell lines | 0-25 µM | 72 hours | Inhibition of growth and induction of apoptosis | [1] |
| Rescue of Epo production | Hep3B cells | 10-20 µM | 24 hours | Dose-dependent rescue | [1] |
| In vivo tumor growth inhibition | Murine xenograft model | 75 mg/kg (i.p.) | 14 days | Inhibition of tumor growth | [3] |
| In vivo tumor growth inhibition | Murine xenograft model | 50 mg/kg (p.o.) | 14 days | Inhibition of tumor growth (oral administration more effective) |
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay for K-7174 Dose-Response Analysis
This protocol is adapted from studies on the anti-myeloma activity of K-7174.[3]
-
Cell Seeding:
-
Culture multiple myeloma (MM) cell lines (e.g., KMS12-BM, U266, RPMI8226) under standard conditions.
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of K-7174 in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of K-7174 or the vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells are 100% viable).
-
Plot the percentage of cell viability against the logarithm of the K-7174 concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of K-7174 leading to apoptosis.
Caption: Experimental workflow for a dose-response curve analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of cytokine response by GATA inhibitor K-7174 via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: K-7174 Dihydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing K-7174 dihydrochloride (B599025) in animal studies. The information is designed to address specific issues that may be encountered during experimentation, with a focus on mitigating potential toxicities.
Troubleshooting Guides
This section offers guidance on how to identify and address common adverse effects observed during in vivo studies with K-7174 dihydrochloride.
Issue 1: Body Weight Loss in Experimental Animals
Question: We are observing significant body weight loss in our mice treated with this compound. What are the potential causes and how can we mitigate this?
Answer:
Body weight loss is a noted side effect of this compound, particularly at higher doses.[1] This is a common toxicity associated with proteasome inhibitors due to their effects on cellular metabolism and protein turnover.
Troubleshooting Steps:
-
Dose Optimization: The primary step is to determine the optimal therapeutic dose with the most manageable toxicity profile. As observed in a murine myeloma model, a dose of 75 mg/kg administered intraperitoneally resulted in significant body weight reduction after 10 days, whereas lower doses of 30 and 50 mg/kg did not cause weight loss but also failed to inhibit tumor growth.[1] However, oral administration of 50 mg/kg was effective and better tolerated.[1] It is crucial to perform a dose-response study to identify the minimum effective dose with an acceptable safety margin.
-
Supportive Care: Implementing supportive care measures can help manage weight loss and improve the overall well-being of the animals.[2]
-
Nutritional Support: Provide highly palatable and energy-dense supplemental diets.[3] This can include gel-based diets or liquid supplements to encourage intake, especially if the animals are experiencing reduced appetite.
-
Hydration: Ensure easy access to drinking water. In cases of dehydration, subcutaneous fluid administration may be necessary.
-
Thermoregulation: Maintain an appropriate ambient temperature to prevent energy loss from thermoregulation.
-
-
Monitoring:
-
Daily Weighing: Monitor the body weight of each animal daily.
-
Food and Water Intake: Quantify daily food and water consumption to identify anorexia early.
-
Clinical Signs: Observe for other clinical signs of toxicity such as lethargy, ruffled fur, and hunched posture.
-
Experimental Protocol for Assessing and Mitigating Drug-Induced Weight Loss:
A detailed experimental workflow for managing this side effect is outlined below.
References
- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nutritional Interventions in Cancer Cachexia: Evidence and Perspectives From Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Co-treatment Protocols for K-7174 and HDAC Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing K-7174 in combination with Histone Deacetylase (HDAC) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-treating cells with K-7174 and an HDAC inhibitor?
A1: K-7174 is an orally active proteasome and GATA inhibitor that has been shown to induce apoptosis in cancer cells.[1] One of its mechanisms involves the transcriptional repression of class I histone deacetylases (HDACs).[2][3][4][5] HDAC inhibitors are a class of drugs that cause hyperacetylation of histones and other proteins, leading to cell cycle arrest and apoptosis.[6][7] The co-treatment of K-7174 with an HDAC inhibitor is based on a synergistic mechanism. K-7174's ability to down-regulate HDAC expression can enhance the effects of HDAC inhibitors, leading to increased histone acetylation and a more potent anti-cancer effect.[2][3][4] This combination can be particularly effective in overcoming resistance to proteasome inhibitors like bortezomib.[2][4]
Q2: Which HDAC inhibitors are commonly used in combination with K-7174?
A2: While research is ongoing, studies have suggested that pan-HDAC inhibitors such as Vorinostat (B1683920) (SAHA) and Panobinostat (B1684620) (LBH-589) are candidates for co-treatment with proteasome inhibitors like K-7174.[8][9] These inhibitors have shown synergistic effects with other proteasome inhibitors in various cancer cell lines.[8][9] The choice of HDAC inhibitor may depend on the specific cancer type and the expression profile of HDAC isoforms.
Q3: What are the expected synergistic effects of K-7174 and HDAC inhibitor co-treatment?
A3: The synergistic effects of this co-treatment can manifest in several ways, including:
-
Enhanced Apoptosis: The combination can lead to a significant increase in programmed cell death compared to either agent alone.[2][3][4] This is often mediated through both intrinsic and extrinsic apoptotic pathways.[7][10]
-
Increased Cell Cycle Arrest: Co-treatment can result in a more profound arrest at specific phases of the cell cycle, commonly the G1 phase.[8][9]
-
Overcoming Drug Resistance: This combination has shown potential in overcoming resistance to conventional chemotherapies and other targeted agents.[2][4]
Q4: What are the key signaling pathways affected by this co-treatment?
A4: The co-treatment of K-7174 and HDAC inhibitors impacts several critical signaling pathways:
-
Apoptosis Pathways: This includes the upregulation of pro-apoptotic proteins (e.g., Bim, Bak, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[7][10] The extrinsic pathway may also be activated through the upregulation of death receptors like TRAIL and Fas.[7][11] K-7174 specifically induces caspase-8-dependent degradation of Sp1, a transactivator of class I HDAC genes.[2][3][4][5]
-
Cell Cycle Regulation: Key regulators of the cell cycle, such as p21 and p27, are often upregulated, leading to cell cycle arrest.[7][8]
-
Protein Degradation Pathways: As a proteasome inhibitor, K-7174 disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins.[2][3] This can be synergistic with HDAC inhibitors that affect the stability of various proteins.
Troubleshooting Guide
Problem 1: High levels of cell death are observed even at low concentrations of the combined drugs.
-
Possible Cause: The cell line being used is highly sensitive to the synergistic effects of K-7174 and the specific HDAC inhibitor.
-
Solution:
-
Perform a Dose-Response Matrix: It is crucial to determine the optimal concentrations of both drugs by performing a dose-response matrix experiment. Test a range of concentrations for both K-7174 and the HDAC inhibitor, both individually and in combination.
-
Use a Lower Concentration Range: Based on the dose-response data, select lower concentrations for your co-treatment experiments that still yield a synergistic effect without causing excessive, non-specific toxicity.
-
Reduce Incubation Time: Shorten the duration of the co-treatment to reduce overall toxicity.
-
Problem 2: Inconsistent or non-reproducible results in co-treatment experiments.
-
Possible Cause: Variability in experimental conditions, such as cell seeding density, drug preparation, or timing of treatment.
-
Solution:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of seeding, and seeding density across all experiments.
-
Prepare Fresh Drug Solutions: K-7174 and HDAC inhibitors should be prepared fresh from stock solutions for each experiment to avoid degradation. Follow the manufacturer's instructions for storage of stock solutions.[1]
-
Precise Timing: Adhere to a strict timeline for drug addition and incubation periods. For sequential treatments, the timing of the second drug addition is critical.
-
Problem 3: No synergistic effect is observed with the co-treatment.
-
Possible Cause: The chosen cell line may be resistant to this specific drug combination, or the experimental endpoint may not be appropriate for detecting synergy.
-
Solution:
-
Cell Line Characterization: Verify the expression levels of class I HDACs and the sensitivity to proteasome inhibition in your cell line.
-
Vary the Treatment Schedule: Experiment with different treatment schedules. For example, pre-treating with one drug for a specific period before adding the second drug may enhance synergy. Pre-treatment with HDAC inhibitors followed by DNA damaging agents has been shown to be more effective in some cases.[12]
-
Multiple Endpoint Analysis: Assess synergy using multiple assays that measure different biological outcomes, such as cell viability (MTS assay), apoptosis (Annexin V/PI staining, caspase activity), and cell cycle progression (flow cytometry).
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of K-7174
| Parameter | Cell Line | Concentration/Dose | Duration | Effect | Reference |
| IC50 (VCAM-1 Expression) | - | 14 µM | 1 hour | Suppression of VCAM-1 expression | [1] |
| IC50 (VCAM-1 mRNA) | - | 9 µM | 1 hour | Suppression of TNFα-induced VCAM-1 mRNA | [1] |
| GATA Binding Inhibition | - | 2.5-30 µM | 24 hours | Inhibition of GATA binding activity | [1] |
| Apoptosis Induction | MM cells | 0-25 µM | 72 hours | Inhibition of cell growth and induction of apoptosis | [1] |
Table 2: In Vivo Efficacy of K-7174
| Administration Route | Dose | Duration | Effect | Reference |
| Intraperitoneal (i.p.) | 75 mg/kg/day | 14 days | Inhibition of tumor growth | [1] |
| Oral (p.o.) | 50 mg/kg/day | 14 days | More effective tumor growth inhibition than i.p. | [1] |
Table 3: Efficacy of HDAC Inhibitors (Examples)
| Inhibitor | Cell Line | Concentration | Duration | Effect | Reference |
| Vorinostat (SAHA) | SW-982 (Synovial Sarcoma) | IC50 | 48 hours | G1/S phase arrest, p21 upregulation | [8] |
| Panobinostat (LBH-589) | SW-982 (Synovial Sarcoma) | IC50 | 48 hours | G1/S phase arrest, p21 upregulation | [8] |
| Vorinostat (SAHA) | SW-1353 (Chondrosarcoma) | IC50 | 48 hours | Pronounced increase in p21 expression | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare fresh serial dilutions of K-7174 and the chosen HDAC inhibitor in culture medium.
-
Treatment:
-
Single Agent: Add the single-drug dilutions to the respective wells.
-
Co-treatment: Add the combination of K-7174 and HDAC inhibitor at various concentration ratios to the designated wells. Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be assessed using software like CompuSyn to calculate the Combination Index (CI).
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with K-7174, the HDAC inhibitor, or the combination as described in Protocol 1.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (PI-positive).
Visualizations
Caption: Experimental workflow for K-7174 and HDACi co-treatment.
Caption: Proposed synergistic apoptosis pathway for K-7174 and HDACi.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitors of histone deacetylases induce tumor-selective apoptosis through activation of the death receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
Technical Support Center: Synthesis of K-7174 Dihydrochloride
Welcome to the technical support center for the synthesis of K-7174 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of this potent proteasome and GATA inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for K-7174 dihydrochloride?
A1: The synthesis of K-7174, or 1,4-bis((E)-5-(3,4,5-Trimethoxyphenyl)pent-4-enyl)-1,4-diazepane dihydrochloride, is typically achieved through a four-step process. This process involves a Wittig olefination to create the carbon backbone, followed by an iodine-catalyzed isomerization to obtain the desired E-isomer. The subsequent key step is a bis-alkylation of homopiperazine (B121016), and the final step is the formation of the dihydrochloride salt.[1]
Q2: What are the critical steps in the synthesis that may require troubleshooting?
A2: The most challenging steps are often the Wittig reaction, which can produce a mixture of (Z) and (E) isomers, and the bis-alkylation of homopiperazine, where controlling the extent of alkylation to avoid mono-alkylation or the formation of quaternary salts is crucial. Purification of the final product to achieve high purity is also a critical step.
Q3: What are the known biological activities of K-7174?
A3: K-7174 is an orally active proteasome and GATA inhibitor.[2] It has demonstrated anti-myeloma activity both in vitro and in vivo by down-regulating the expression of class I histone deacetylases (HDACs).[3][4] K-7174 induces transcriptional repression of class I HDAC genes through a caspase-8-dependent degradation of Sp1.[4][5]
Q4: How does the mechanism of action of K-7174 differ from that of bortezomib (B1684674)?
A4: While both are proteasome inhibitors, K-7174 binds to the proteasome in a manner distinct from bortezomib.[6] This unique binding mode may contribute to its ability to overcome bortezomib resistance.[4]
Q5: What is the role of the iodine-catalyzed isomerization step?
A5: The Wittig reaction often yields a mixture of Z (cis) and E (trans) isomers. The iodine-catalyzed isomerization is employed to convert the undesired Z-isomer to the therapeutically active E-isomer, thus increasing the overall yield of the desired product.[7][8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of (E)-isomer in Wittig reaction | Incomplete reaction; Suboptimal reaction conditions. | Ensure anhydrous conditions and use a suitable base (e.g., n-BuLi, NaH) to generate the ylide. Optimize reaction temperature and time. |
| Mixture of Z and E isomers after Wittig reaction | Non-stabilized ylides typically favor the Z-isomer. | Proceed with the iodine-catalyzed isomerization step to convert the Z-isomer to the desired E-isomer. |
| Formation of multiple products in the bis-alkylation step | Lack of control over the alkylation process, leading to mono-alkylated homopiperazine or quaternary ammonium (B1175870) salts. | Use a 2:1 molar ratio of the alkylating agent to homopiperazine. Control the reaction temperature and consider slow, dropwise addition of the alkylating agent. |
| Difficulty in purifying the final product | Presence of triphenylphosphine (B44618) oxide from the Wittig reaction; Residual starting materials or side products from the alkylation. | Use column chromatography for purification. Triphenylphosphine oxide can be challenging to remove; multiple chromatographic steps or crystallization may be necessary. |
| Low yield of dihydrochloride salt | Incomplete protonation or precipitation. | Use a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane) and add it dropwise to a solution of the free base until precipitation is complete. |
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on established chemical principles for the respective reaction types.
Step 1: Wittig Reaction
This protocol describes a general procedure for the olefination of 3,4,5-trimethoxybenzaldehyde (B134019).
Materials:
-
(4-Bromobutyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)
-
3,4,5-Trimethoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (4-bromobutyl)triphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes (or portion-wise addition of NaH). A color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of 3,4,5-trimethoxybenzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain a mixture of (Z)- and (E)-1-(5-bromopent-1-en-1-yl)-3,4,5-trimethoxybenzene.
Step 2: Iodine-Catalyzed Isomerization
This protocol describes the conversion of the Z/E mixture to the predominantly E-isomer.
Materials:
-
Mixture of (Z)- and (E)-1-(5-bromopent-1-en-1-yl)-3,4,5-trimethoxybenzene
-
Iodine (catalytic amount)
-
Toluene (B28343) or another suitable high-boiling solvent
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the mixture of isomers in toluene in a round-bottom flask.
-
Add a catalytic amount of iodine (a few crystals).
-
Reflux the mixture and monitor the reaction by TLC or HPLC until the Z-isomer is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous sodium thiosulfate to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Step 3: Bis-alkylation of Homopiperazine
This protocol describes the coupling of the alkyl halide with homopiperazine.
Materials:
-
(E)-1-(5-bromopent-1-en-1-yl)-3,4,5-trimethoxybenzene
-
Homopiperazine (1,4-diazepane)
-
Potassium carbonate or another suitable base
-
Acetonitrile (B52724) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve homopiperazine and potassium carbonate in acetonitrile or DMF.
-
Add a solution of (E)-1-(5-bromopent-1-en-1-yl)-3,4,5-trimethoxybenzene (2.2 equivalents) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 1,4-bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl)-1,4-diazepane.
Step 4: Dihydrochloride Salt Formation
This protocol describes the final salt formation step.
Materials:
-
1,4-bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl)-1,4-diazepane
-
Anhydrous diethyl ether or dioxane
-
2M HCl in diethyl ether or a solution of HCl gas in dioxane
Procedure:
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or dioxane.
-
Slowly add a 2M solution of HCl in diethyl ether (or a solution of HCl gas in dioxane) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain this compound.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ≥98% (HPLC) | 191089-60-8 [sigmaaldrich.com]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Iodine-catalysed isomerisation of p-methoxy-cis-stilbene at room temperature, an ionic reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Iodine-Catalyzed Thermal cis-trans Isomerization of Stilbene | Semantic Scholar [semanticscholar.org]
- 10. Iodine atom-catalysed isomerisation of symmetrically substituted cis-stilbenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Interpreting unexpected results with K-7174 dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using K-7174 dihydrochloride (B599025). The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for K-7174 dihydrochloride?
A1: this compound is an orally active, potent proteasome and GATA inhibitor.[1][2][3] In the context of cancer, particularly multiple myeloma, its primary mechanism involves the inhibition of all three catalytic subunits of the 20S proteasome.[4][5] This is distinct from inhibitors like bortezomib, which primarily target the β5 subunit.[4] This proteasome inhibition leads to a unique downstream effect: the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[4][6] This occurs through the caspase-8-dependent degradation of the transcription factor Sp1, a key activator of class I HDAC genes.[4][6] K-7174 is also known to be a cell adhesion inhibitor, suppressing the expression of VCAM-1.[2][3]
Q2: I am not observing the expected level of apoptosis in my cancer cell line. What are some possible reasons?
A2: Several factors could contribute to lower-than-expected apoptosis:
-
Cell Line Specificity: The cytotoxic effects of K-7174 can be cell-line dependent. For example, its efficacy in multiple myeloma cells is well-documented due to their sensitivity to proteasome inhibition.[4] Your cell line might have intrinsic resistance mechanisms.
-
Drug Concentration and Exposure Time: Ensure you are using an appropriate concentration range and exposure time. The IC50 for VCAM-1 expression suppression is around 14 µM, while effects on cell growth and apoptosis in multiple myeloma cells were observed in the 0-25 µM range over 72 hours.[2]
-
Bortezomib Resistance: While K-7174 has been shown to be effective in bortezomib-resistant cells, the specific mutations in the proteasome subunit (like a β5-subunit mutation) can influence its efficacy.[4][6]
-
Culture Conditions: Suboptimal cell culture conditions, such as high cell density or depleted media, can affect cellular responses to drug treatment.
Q3: My cells are showing high toxicity even at low concentrations of K-7174. What could be the cause?
A3: Unusually high toxicity could be due to:
-
Off-Target Effects: While the primary targets are known, like any small molecule inhibitor, off-target effects can occur, which may be more pronounced in certain cell types.[7]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells. A vehicle control is crucial to determine this.
-
Compound Stability: this compound stock solutions should be stored correctly (-80°C for 6 months or -20°C for 1 month) to prevent degradation into potentially more toxic compounds.[2]
-
Cellular Sensitivity: The cell line you are using may be exceptionally sensitive to proteasome inhibition.
Q4: I am seeing significant body weight reduction in my in vivo mouse model. How can I mitigate this?
A4: Significant body weight reduction is a noted side effect at higher doses.[2] Consider the following:
-
Dose Adjustment: The reported effective oral dose in a murine myeloma model was 50 mg/kg daily for 14 days without obvious side effects.[4][6] A dose of 75 mg/kg administered intraperitoneally led to significant tumor growth inhibition but also a notable body weight reduction after 10 days.[2] It is crucial to perform a dose-response study to find the optimal therapeutic window for your specific model.
-
Route of Administration: Oral administration has been shown to be more effective and potentially better tolerated than intraperitoneal injection.[2][4]
-
Animal Health Monitoring: Closely monitor the health of the animals, including daily weight checks and observation for any signs of distress.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| Variable IC50 values across experiments | Inconsistent cell seeding density. | Ensure consistent cell numbers are plated for each experiment. Perform cell counts before seeding. |
| Instability of K-7174 in solution. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| Differences in cell passage number. | Use cells within a consistent, low passage number range for all experiments. | |
| No effect on HDAC1/2/3 expression | Insufficient treatment time or concentration. | Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment to determine optimal conditions. |
| The cell line's HDAC expression is not regulated by the Sp1 pathway. | Investigate the upstream regulators of HDACs in your specific cell model. | |
| Issues with Western blot protocol. | Optimize your antibody concentrations and incubation times. Use appropriate positive and negative controls. | |
| Contradictory gene expression results | K-7174's dual inhibition of the proteasome and GATA factors. | Consider the role of both pathways in your experimental system. The net effect on a particular gene will depend on the balance of these inputs. |
| Off-target effects of the compound. | Use a secondary, structurally different proteasome or GATA inhibitor to confirm that the observed effect is target-specific. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 1 x 10^7 to 3 x 10^7 cancer cells (e.g., RPMI8226 or U266) into the flank of NOD/SCID mice.[4]
-
Tumor Growth: Allow tumors to reach a measurable volume (e.g., 100-500 mm³).[4]
-
Treatment Administration: Administer K-7174 (e.g., 50 mg/kg orally or 75 mg/kg intraperitoneally) or vehicle control daily for a specified period (e.g., 14 days).[2][4]
-
Tumor Measurement: Measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: 4/3π × (width/2)² × (length/2).[4]
-
Monitoring: Monitor animal body weight and overall health daily.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ubiquitinated proteins).
Visualizations
Caption: Signaling pathway of K-7174 in cancer cells.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for low apoptosis results.
References
- 1. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
K-7174 Dihydrochloride vs. Bortezomib: A Comparative Guide for Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of K-7174 dihydrochloride (B599025) and bortezomib (B1684674), two proteasome inhibitors with significant implications for the treatment of multiple myeloma. While bortezomib is an established therapeutic, K-7174 presents a novel, orally active alternative with a distinct mechanism of action, offering potential advantages, particularly in cases of bortezomib resistance.
At a Glance: Key Differences
| Feature | K-7174 Dihydrochloride | Bortezomib |
| Primary Mechanism | Proteasome inhibition and downregulation of class I histone deacetylases (HDACs)[1][2] | Proteasome inhibition, primarily of the chymotrypsin-like (β5) subunit[3] |
| Administration | Orally active[1][2] | Intravenous or subcutaneous injection |
| Key Advantage | Active against bortezomib-resistant multiple myeloma cells[1][2] | Established clinical efficacy in newly diagnosed and relapsed/refractory multiple myeloma |
| Clinical Development | Preclinical; no publicly available clinical trial data found. | FDA-approved for multiple myeloma and mantle cell lymphoma.[3] Numerous clinical trials are ongoing.[4][5] |
In Vitro Efficacy: A Look at the Numbers
Bortezomib: IC50 Values in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) | Assay | Reference |
| RPMI-8226 | ~150 nM (48h) | MTT Assay | [6] |
| U266 | ~5 µM (48h) | MTT Assay | [6] |
Note: IC50 values for bortezomib can vary significantly between studies due to differences in experimental conditions such as incubation time and the specific viability assay used.
This compound: In Vitro Activity
While specific IC50 values are not provided in the reviewed literature, studies have demonstrated that K-7174 significantly inhibits the growth of multiple myeloma cell lines, including KMS12-BM, RPMI8226, and U266, in a dose-dependent manner.[1] Furthermore, it induces apoptosis in primary cells isolated from patients with multiple myeloma.[1] A crucial finding is its ability to kill bortezomib-resistant myeloma cells.[1][2]
In Vivo Performance: Preclinical Models
Both agents have demonstrated anti-tumor activity in murine xenograft models of multiple myeloma.
Bortezomib: In Vivo Efficacy
| Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| Murine Xenograft | Human Myeloma | 0.5 mg/kg or 1 mg/kg, intraperitoneally, twice weekly | Significant inhibition of tumor growth. | [7][8][9][10] |
| Murine Xenograft | MM.1S | 1 mg/kg, intravenously, twice weekly | Reduced tumor progression and prolonged survival.[10] | [10] |
This compound: In Vivo Efficacy
In a murine xenograft model using human myeloma cells, orally administered K-7174 demonstrated a stronger therapeutic effect than when administered intravenously, without obvious side effects.[1][11] The study also confirmed the efficacy of K-7174 in killing bortezomib-resistant myeloma cells in vivo.[1][2] However, specific quantitative data on tumor growth inhibition or survival prolongation were not detailed in the available literature, precluding a direct quantitative comparison with bortezomib.
Mechanism of Action: A Tale of Two Pathways
While both drugs target the proteasome, their downstream effects diverge, offering a potential strategy to overcome drug resistance.
Bortezomib's Mechanism of Action
Bortezomib is a dipeptide boronate that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[3] This inhibition disrupts the degradation of intracellular proteins, leading to a cascade of events including:
-
NF-κB Inhibition: Prevention of IκBα degradation, which keeps NF-κB in an inactive state in the cytoplasm. This is critical as NF-κB promotes the transcription of pro-survival and anti-apoptotic genes.
-
Accumulation of Pro-apoptotic Proteins: Stabilization of proteins like p53, Bax, and Bak, which promote apoptosis.
-
ER Stress: Accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and leading to apoptosis.
This compound's Dual Mechanism
K-7174, a homopiperazine (B121016) derivative, also inhibits the proteasome, but with a different binding mode.[1][2] Its unique anti-myeloma activity stems from a secondary mechanism:
-
Downregulation of Class I HDACs: K-7174 induces the caspase-8-dependent degradation of the transcription factor Sp1.[1][12] Sp1 is a potent transactivator of class I HDAC genes (HDAC1, -2, and -3).[1] By degrading Sp1, K-7174 transcriptionally represses these HDACs.
-
Histone Hyperacetylation: The reduction in HDACs leads to the hyperacetylation of histones, altering chromatin structure and leading to the expression of tumor suppressor genes and the induction of apoptosis.
This dual mechanism is particularly relevant for overcoming bortezomib resistance, as it provides an alternative pathway to induce cell death.
Experimental Protocols: A Guide to Key Assays
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, U266) in 96-well plates at a density of 1-5 x 10^4 cells/well.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or bortezomib for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat multiple myeloma cells with the test compounds as described for the cell viability assay.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting
This technique is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in the signaling pathways of K-7174 and bortezomib (e.g., Sp1, HDACs, cleaved caspases, IκBα).
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Conclusion and Future Directions
This compound emerges as a promising preclinical candidate for multiple myeloma, distinguished by its oral bioavailability and its unique dual mechanism of action that includes the downregulation of class I HDACs. This latter feature underpins its efficacy against bortezomib-resistant myeloma cells, a significant clinical challenge.
While bortezomib remains a cornerstone of multiple myeloma therapy with extensive clinical validation, K-7174 offers a potential new therapeutic avenue. Further research is warranted to:
-
Conduct head-to-head preclinical studies to directly compare the efficacy and safety of K-7174 and bortezomib.
-
Elucidate the full spectrum of downstream targets of K-7174-mediated HDAC inhibition.
-
Initiate clinical trials to evaluate the safety, tolerability, and efficacy of K-7174 in patients with multiple myeloma, including those who have relapsed or are refractory to existing therapies.
The development of orally active proteasome inhibitors with novel mechanisms of action like K-7174 holds the potential to improve convenience, overcome resistance, and ultimately enhance outcomes for patients with multiple myeloma.
References
- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on Bortezomib Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 9. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
K-7174 in the Landscape of GATA Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The GATA family of transcription factors plays a pivotal role in the differentiation and function of various cell lineages. Their dysregulation is implicated in a range of diseases, including hematological disorders, inflammatory conditions, and cancer, making them attractive therapeutic targets. K-7174 has been identified as a dual inhibitor of the proteasome and GATA transcription factors. This guide provides a comparative analysis of the efficacy of K-7174 against other known GATA inhibitors, supported by available experimental data, to aid researchers in their drug development endeavors.
GATA Inhibitors: A Comparative Overview
This section summarizes the quantitative data on the efficacy of K-7174 and other selected GATA inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from various independent research findings.
| Inhibitor | Target(s) | Assay | Endpoint | Result | Reference |
| K-7174 | GATA, Proteasome | VCAM-1 Expression (in response to TNFα) | IC50 | 14 µM | [1] |
| VCAM-1 mRNA Induction (by TNFα) | IC50 | 9 µM | [1] | ||
| GATA Binding Activity | Inhibition | Dose-dependent inhibition (2.5-30 µM) | [1][2] | ||
| K-11706 | GATA | GATA Binding Activity (in Hep3B cells) | Inhibition | 100 nM inhibited GATA binding activity to 23% of control | [3] |
| Pyrrothiogatain | GATA3 | GATA3 DNA-binding activity | IC50 | 54.7 µM | [4] |
| GATA3-dependent transcription (IL-5 promoter) | Inhibition | 10-30 µM suppressed activation | [4] | ||
| Dilazep | GATA2 (potential) | GATA2-driven signaling | Inhibition | 50 µM suppressed the GATA2 transcriptional program | [5] |
In Vitro and In Vivo Efficacy
K-7174
-
In Vitro: K-7174 dose-dependently inhibits the binding activity of GATA transcription factors.[1] It also suppresses the induction of VCAM-1, a molecule involved in inflammation, with IC50 values of 14 µM for protein expression and 9 µM for mRNA induction in response to TNFα.[1] Furthermore, K-7174 has been shown to rescue erythropoietin (Epo) production in Hep3B cells.[1]
-
In Vivo: In a murine myeloma model, oral administration of K-7174 demonstrated a stronger therapeutic effect than intravenous injection.[6] It has also been shown to rescue anemia in mice induced by IL-1β or TNF-α.[2]
K-11706
-
In Vitro: K-11706 inhibits GATA binding activity in Hep3B cells.[7]
-
In Vivo: Oral administration of K-11706 in a mouse model of anemia of chronic disease reversed the decreases in hemoglobin and serum Epo concentrations.[8][9][10]
Pyrrothiogatain
-
In Vitro: Pyrrothiogatain inhibits the DNA-binding activity of GATA3 with an IC50 of 54.7 µM.[4] It also suppresses GATA3-dependent transcriptional activation and inhibits Th2 cell differentiation.[4][11]
-
In Vivo: In a mouse model, Pyrrothiogatain was shown to inhibit tumor growth.[4]
Dilazep
-
In Vitro: Dilazep has been identified as a potential GATA2 inhibitor and has been shown to suppress the GATA2 transcriptional program in prostate cancer cell lines.[5][12]
-
In Vivo: Dilazep demonstrated activity in an in vivo patient-derived xenograft (PDX) model of prostate cancer.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the GATA signaling pathway and a typical experimental workflow for assessing GATA inhibition.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique used to study protein-DNA interactions, such as the binding of GATA transcription factors to their DNA consensus sequences.
Objective: To determine if a GATA inhibitor can prevent the binding of GATA proteins to a specific DNA probe.
Materials:
-
Nuclear extract from cells expressing GATA.
-
Radiolabeled or fluorescently labeled double-stranded DNA probe containing a GATA binding site.
-
GATA inhibitor (e.g., K-7174).
-
Polyacrylamide gel and electrophoresis apparatus.
-
Binding buffer.
Protocol:
-
Prepare Nuclear Extracts: Isolate nuclei from cells of interest and extract nuclear proteins.
-
Label DNA Probe: End-label the DNA probe with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Incubate the nuclear extract with the labeled probe in a binding buffer. For the inhibitor group, pre-incubate the nuclear extract with the GATA inhibitor before adding the probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of the inhibitor indicates inhibition of GATA binding.[13][14]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the interaction of proteins with specific genomic regions in the context of the cell.
Objective: To determine if a GATA inhibitor reduces the occupancy of a GATA transcription factor at the promoter of a target gene in vivo.
Materials:
-
Cells treated with or without a GATA inhibitor.
-
Formaldehyde (B43269) for cross-linking.
-
Antibody specific to the GATA transcription factor of interest.
-
Protein A/G beads.
-
Buffers for cell lysis, washing, and elution.
-
Reagents for DNA purification and qPCR.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the GATA factor. Precipitate the antibody-protein-DNA complexes using Protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Quantify the amount of target gene promoter DNA that was precipitated using quantitative PCR (qPCR). A reduction in the amount of precipitated DNA in the inhibitor-treated sample compared to the control indicates that the inhibitor has reduced the binding of the GATA factor to the target gene promoter.[15][16][17][18][19]
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of a promoter that is regulated by a specific transcription factor.
Objective: To assess the effect of a GATA inhibitor on the transcriptional activity of a GATA-responsive promoter.
Materials:
-
Cells for transfection.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with GATA binding sites.
-
A transfection reagent.
-
GATA inhibitor.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Transfection: Co-transfect cells with the GATA-responsive luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: Treat the transfected cells with the GATA inhibitor at various concentrations.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the firefly luciferase activity, which reflects the transcriptional activity of the GATA-responsive promoter. Normalize this to the Renilla luciferase activity to control for transfection efficiency.
-
Data Analysis: A decrease in the normalized luciferase activity in the presence of the inhibitor indicates that it is suppressing GATA-mediated transcription.[20][21][22][23]
Conclusion
K-7174 demonstrates inhibitory activity against GATA transcription factors, in addition to its function as a proteasome inhibitor. The available data suggests its potential in treating diseases where GATA activity is dysregulated. However, the landscape of GATA inhibitors is expanding, with compounds like K-11706 and Pyrrothiogatain showing promising and, in some cases, more specific or potent GATA inhibition. The lack of direct comparative studies makes it challenging to definitively rank the efficacy of these inhibitors. The choice of inhibitor will likely depend on the specific GATA factor being targeted, the desired therapeutic application, and the acceptable off-target effect profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does k-11706 enhance performance and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral administration of K-11706 inhibits GATA binding activity, enhances hypoxia-inducible factor 1 binding activity, and restores indicators in an in vivo mouse model of anemia of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oral administration of K-11706 inhibits GATA binding activity, enhances hypoxia-inducible factor 1 binding activity, and restores indicators in an in vivo mouse model of anemia of chronic disease. | Semantic Scholar [semanticscholar.org]
- 11. Pyrrothiogatain acts as an inhibitor of GATA family proteins and inhibits Th2 cell differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 14. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 16. protocols.io [protocols.io]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 18. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. Human GATA3-RE Luciferase - (LUCPorter™) Stable Reporter Cell Line (NBP2-26251): Novus Biologicals [novusbio.com]
- 22. researchgate.net [researchgate.net]
- 23. promega.com [promega.com]
K-7174: An Indirect Modulator of Class I HDACs – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of K-7174, a novel anti-myeloma agent, and its effects on class I histone deacetylases (HDACs). Unlike direct HDAC inhibitors, K-7174 modulates the expression of these enzymes, offering a distinct mechanism of action. This document presents a comparison with established direct-acting class I HDAC inhibitors, supported by available experimental data and detailed protocols.
Mechanism of Action: K-7174 vs. Direct Class I HDAC Inhibitors
K-7174 is an orally active proteasome inhibitor that indirectly downregulates the expression of class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] This is achieved through the activation of caspase-8, which in turn leads to the degradation of the transcription factor Sp1. Sp1 is a key transactivator for the genes encoding class I HDACs.[1] By reducing Sp1 levels, K-7174 effectively represses the transcription of these HDACs, leading to an increase in histone acetylation and subsequent downstream effects such as apoptosis in cancer cells.
In contrast, direct class I HDAC inhibitors, such as Vorinostat, Romidepsin (B612169), Entinostat, and Mocetinostat, function by binding to the active site of the HDAC enzymes and inhibiting their deacetylase activity. This leads to a more immediate and direct hyperacetylation of histones and other protein targets.
Comparative Analysis of Efficacy
Table 1: Comparison of K-7174 and Direct Class I HDAC Inhibitors
| Feature | K-7174 | Vorinostat (SAHA) | Romidepsin (FK228) | Entinostat (MS-275) | Mocetinostat (MGCD0103) |
| Mechanism of Action | Indirect: Represses transcription of HDAC1, 2, 3 via Caspase-8/Sp1 pathway[1] | Direct: Pan-HDAC inhibitor | Direct: Potent inhibitor of HDAC1 and HDAC2 | Direct: Class I selective inhibitor (HDAC1, 3) | Direct: Class I selective inhibitor (HDAC1, 2, 3) |
| Primary Target | Proteasome, leading to Sp1 degradation[1] | HDAC enzymes | HDAC enzymes | HDAC enzymes | HDAC enzymes |
| Effect on HDACs | Decreases protein levels of HDAC1, 2, 3 | Inhibits enzymatic activity | Inhibits enzymatic activity | Inhibits enzymatic activity | Inhibits enzymatic activity |
Table 2: In Vitro Potency of Direct Class I HDAC Inhibitors (IC50 values)
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |
| Vorinostat (SAHA) | 10 | - | 20 |
| Romidepsin (FK228) | 36 | 47 | - |
| Entinostat (MS-275) | 180 | - | 740 |
| Mocetinostat (MGCD0103) | 150 | 290 | 1660 |
Downstream Cellular Effects: A Comparative Perspective
Both K-7174 and direct class I HDAC inhibitors ultimately lead to similar downstream cellular consequences, including histone hyperacetylation, cell cycle arrest, and apoptosis. However, the kinetics and potentially the specific gene expression profiles induced by these different mechanisms may vary.
-
Histone Acetylation: K-7174's effect on histone acetylation is a downstream consequence of reduced HDAC protein levels, which may result in a more sustained, albeit potentially slower, increase in acetylation compared to the rapid enzymatic inhibition by direct inhibitors. Studies with direct inhibitors like Vorinostat have shown a clear increase in acetylated histones H3 and H4.[2][3]
-
Apoptosis: Both K-7174 and direct HDAC inhibitors like Romidepsin have been shown to induce apoptosis in cancer cell lines.[4][5][6] The combination of Romidepsin with a proteasome inhibitor (a similar class of drug to K-7174) has been shown to synergistically induce apoptosis.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the effects of these compounds.
Western Blot Analysis for HDAC Protein Expression
This protocol is for determining the protein levels of HDAC1, HDAC2, and HDAC3 following treatment with K-7174.
-
Cell Lysis:
-
Treat cells with K-7174 or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, or HDAC3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL chemiluminescence detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Histone Acetylation Assay (ELISA-based)
This protocol provides a method for quantifying global histone H3 acetylation.
-
Histone Extraction:
-
Treat cells with the test compound (K-7174 or direct HDAC inhibitor) or vehicle control.
-
Isolate nuclei from the cells.
-
Extract histones using an acid extraction method (e.g., with 0.2 N HCl).
-
Neutralize the extract and determine the protein concentration.
-
-
ELISA Procedure:
-
Coat microplate wells with the extracted histones.
-
Block the wells to prevent non-specific binding.
-
Add a primary antibody that specifically recognizes acetylated histone H3.
-
Wash the wells to remove unbound antibody.
-
Add an HRP-conjugated secondary antibody.
-
Wash the wells.
-
Add a colorimetric substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Quantify the level of acetylated histone H3 by comparing the sample readings to a standard curve generated with a known amount of acetylated histone H3.[8][9]
-
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis using Annexin V staining followed by flow cytometry.[1][10][11][12][13]
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound or vehicle control for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC-Annexin V positive, PI negative cells are in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Unstained cells are viable.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Romidepsin (FK228), a potent histone deacetylase inhibitor, induces apoptosis through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of MAPK- and ROS-dependent autophagy and apoptosis in gastric carcinoma by combination of romidepsin and bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. EpiQuik Global Histone H3 Acetylation Assay Kit | EpigenTek [epigentek.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
K-7174: A Comparative Analysis of its Anti-Tumor Activity Across Hematological and Solid Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activities of K-7174, an orally active proteasome and GATA inhibitor. By summarizing key experimental data, detailing methodologies, and visualizing affected signaling pathways, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
Executive Summary
K-7174 has demonstrated significant anti-tumor potential, primarily in hematological malignancies such as multiple myeloma, where it functions as a proteasome inhibitor capable of overcoming resistance to established therapies like bortezomib. Its mechanism in this context involves the downregulation of class I histone deacetylases (HDACs). Furthermore, preclinical studies have identified its efficacy in solid tumors, notably in prostate cancer, where it acts as a GATA2 inhibitor, thereby disrupting androgen receptor (AR) signaling. This dual-mode of action positions K-7174 as a promising candidate for further investigation across a spectrum of cancers.
Comparative Anti-Tumor Efficacy of K-7174
The following tables summarize the in vitro and in vivo anti-tumor activity of K-7174 in different cancer types, providing a comparative overview of its potency.
Table 1: In Vitro Cytotoxicity of K-7174 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Alternative | IC50 (µM) | Reference |
| Multiple Myeloma | RPMI8226 | ~5-10 | 72h | Bortezomib | ~0.005-0.02 | [1] |
| Multiple Myeloma | U266 | ~5-10 | 72h | Bortezomib | ~0.005-0.02 | [1] |
| Multiple Myeloma | KMS12-BM | ~5-10 | 72h | Bortezomib | ~0.005-0.02 | [1] |
| Prostate Cancer | LNCaP | Not specified | - | Enzalutamide | Not specified | [2] |
| Prostate Cancer | 22Rv1 | Not specified | - | Enzalutamide | Not specified | [3] |
Note: Specific IC50 values for K-7174 in prostate cancer cell lines were not explicitly stated in the reviewed literature, though its potent anticancer activity was demonstrated.
Table 2: In Vivo Anti-Tumor Activity of K-7174
| Cancer Type | Animal Model | K-7174 Dosage & Administration | Outcome | Alternative | Outcome | Reference |
| Multiple Myeloma | Murine Xenograft (RPMI8226 & U266 cells) | 50 mg/kg, p.o. daily for 14 days | Significant tumor growth inhibition | Vehicle | Continued tumor growth | [1] |
| Multiple Myeloma | Murine Xenograft (Bortezomib-resistant) | Not specified | Effective in killing bortezomib-resistant cells | Bortezomib | Ineffective | [4] |
| Prostate Cancer | Murine Xenograft (LNCaP cells) | 10 µM | Sensitized cells to Darolutamide (B1677182) treatment | Darolutamide alone | Less effective | [2] |
Mechanism of Action and Signaling Pathways
K-7174 exhibits distinct mechanisms of action in different cancer contexts, primarily revolving around its function as a proteasome inhibitor and a GATA inhibitor.
K-7174 in Multiple Myeloma: Proteasome Inhibition and HDAC Downregulation
In multiple myeloma, K-7174 acts as a proteasome inhibitor, leading to the accumulation of ubiquitinated proteins and inducing apoptosis. A key downstream effect is the transcriptional repression of class I histone deacetylases (HDACs), which is mediated through the caspase-8-dependent degradation of the transcription factor Sp1.[1][4] This mechanism contributes to its efficacy, even in bortezomib-resistant myeloma cells.
K-7174 in Prostate Cancer: GATA2 and Androgen Receptor Signaling Inhibition
In prostate cancer, K-7174's anti-tumor activity is attributed to its role as a GATA2 inhibitor. GATA2 is a pioneer transcription factor that is crucial for androgen receptor (AR) expression and transcriptional activity.[3][5] By inhibiting GATA2, K-7174 disrupts AR signaling, which is a key driver of prostate cancer progression, and can even sensitize cancer cells to other antiandrogen therapies.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of K-7174.
In Vitro Cell Viability (MTT) Assay
-
Cell Plating: Cancer cell lines (e.g., RPMI8226, U266, KMS12-BM for multiple myeloma) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of K-7174 or a comparator drug (e.g., bortezomib) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., RPMI8226 or LNCaP) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into immunocompromised mice (e.g., NOD/SCID mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Mice are randomized into treatment and control groups. K-7174 is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor growth and the general health of the mice (e.g., body weight) are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion and Future Directions
K-7174 demonstrates compelling anti-tumor activity in preclinical models of multiple myeloma and prostate cancer through distinct but potent mechanisms of action. Its oral availability and efficacy in drug-resistant models make it an attractive candidate for further clinical development.
Future research should focus on:
-
Broadening the Scope: Investigating the efficacy of K-7174 in a wider range of hematological and solid tumors to fully understand its therapeutic potential.
-
Combination Therapies: Exploring synergistic effects of K-7174 with other standard-of-care and novel anti-cancer agents.
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to K-7174 treatment.
-
Clinical Trials: Advancing K-7174 into well-designed clinical trials to evaluate its safety and efficacy in cancer patients.
This guide provides a foundational overview of K-7174's anti-tumor properties. Continued research and rigorous clinical evaluation are necessary to translate these promising preclinical findings into tangible benefits for cancer patients.
References
- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GATA2 up-regulation restores androgen receptor chromatin association and advances darolutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of GATA2 in lethal prostate cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of K-7174 and Other Proteasome Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target in cancer therapy. The clinical success of proteasome inhibitors like bortezomib (B1684674) has spurred the development of next-generation agents with improved efficacy and safety profiles. This guide provides a comparative overview of the novel proteasome inhibitor K-7174 against established drugs—bortezomib, carfilzomib (B1684676), and ixazomib—with a focus on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Differentiated Mechanisms of Action
Proteasome inhibitors primarily target the 20S proteasome, a multi-catalytic complex with three main types of proteolytic activity: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit). While all four inhibitors discussed here disrupt this pathway, they exhibit distinct binding characteristics and target specificities.
K-7174 , a novel, orally active homopiperazine (B121016) derivative, distinguishes itself by inhibiting all three catalytic subunits of the 20S proteasome.[1][2] This broad activity profile may contribute to its efficacy in overcoming resistance to other proteasome inhibitors. Furthermore, K-7174 possesses a unique dual mechanism of action, as it also induces the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[1] This epigenetic modulation is a key differentiator from other proteasome inhibitors and is thought to play a critical role in its anti-myeloma activity, particularly in bortezomib-resistant contexts.[1][3][4]
Bortezomib , the first-in-class proteasome inhibitor, is a dipeptidyl boronic acid that reversibly inhibits primarily the chymotrypsin-like activity of the β5 subunit of the proteasome.[5] Its approval marked a significant advancement in the treatment of multiple myeloma and mantle cell lymphoma.[5][6]
Carfilzomib , a second-generation epoxyketone proteasome inhibitor, irreversibly binds to and inhibits the chymotrypsin-like activity of the β5 subunit.[5] This irreversible binding may lead to a more sustained inhibition of the proteasome.
Ixazomib is the first orally administered proteasome inhibitor.[5] Similar to bortezomib, it is a boronic acid derivative that reversibly inhibits the chymotrypsin-like activity of the β5 subunit.[7]
In Vitro Efficacy: A Comparative Look
| Drug | Cell Line | IC50 (nM) | Reference |
| K-7174 | RPMI 8226 | ~10,000 | [2] |
| U266 | ~15,000 | [2] | |
| KMS-11 | ~7,500 | [2] | |
| KM3/BTZ (Bortezomib-resistant) | 8.98 | [8] | |
| Bortezomib | RPMI 8226 | 3-20 | |
| U266 | 3-20 | ||
| KMS-11 | 3-20 | ||
| KM3/BTZ (Bortezomib-resistant) | 226 | [8] | |
| Carfilzomib | RPMI 8226 | ~20 | |
| U266 | ~10 | ||
| Ixazomib | RPMI 8226 | ~10 | |
| U266 | ~5 |
Note: The IC50 values are approximate and can vary based on experimental conditions. The data for K-7174 in bortezomib-sensitive lines appears significantly higher in one study, which may reflect different experimental setups. However, its high potency in the bortezomib-resistant line is a key finding.
A significant advantage of K-7174 is its demonstrated efficacy against bortezomib-resistant multiple myeloma cells.[1] Studies have shown that K-7174 can effectively kill myeloma cells harboring a β5-subunit mutation, a common mechanism of bortezomib resistance.[1] This is attributed to its broader inhibition of all three proteasome subunits and its unique HDAC-inhibiting activity.[1] The combination of a selective HDAC6 inhibitor with bortezomib or carfilzomib has also been shown to overcome bortezomib resistance, highlighting the potential of this dual-target approach.[2][3][4]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key assays are provided below.
Proteasome Activity Assay (Chymotrypsin-Like)
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 40 mM KCl, 1 mM DTT, 1 mM ATP
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin) at a stock concentration of 10 mM in DMSO.
-
Proteasome Inhibitor (e.g., MG132) for control
-
96-well black microplate
-
Fluorometer (Excitation: 355-380 nm, Emission: 460 nm)
Procedure:
-
Prepare the reaction mixture in the wells of the 96-well plate. For each reaction, add the purified proteasome or cell lysate to the Assay Buffer.
-
For inhibitor control wells, pre-incubate the proteasome/lysate with the inhibitor (e.g., 1 µM MG132) for 15 minutes at 37°C.[9]
-
To initiate the reaction, add the Suc-LLVY-AMC substrate to a final concentration of 25 µM.[9]
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 45-60 minutes, with readings taken every 1-2 minutes.[9]
-
The rate of increase in fluorescence, corresponding to the cleavage of the AMC group, is proportional to the proteasome's chymotrypsin-like activity.
-
Calculate the specific activity by subtracting the rate of the inhibitor control from the rate of the experimental sample.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
Multiple myeloma cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.[10]
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the proteasome inhibitors (K-7174, bortezomib, etc.) in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of proteasome inhibitors.
Caption: Dual mechanism of action of K-7174.
Caption: Workflow of the MTT cell viability assay.
Conclusion
K-7174 emerges as a promising next-generation proteasome inhibitor with a distinct and advantageous mechanism of action. Its ability to inhibit all three catalytic subunits of the proteasome, coupled with its unique HDAC inhibitory function, provides a strong rationale for its efficacy, particularly in the context of bortezomib resistance. While further head-to-head clinical trials are necessary for a definitive comparison, the preclinical data suggest that K-7174 holds significant potential to expand the therapeutic options for patients with multiple myeloma and other malignancies. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and explore the full therapeutic potential of this novel agent.
References
- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. HDAC6-Selective Inhibitor Overcomes Bortezomib Resistance in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proteasome and proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.3. Assay of Proteasome Proteolytic Activity [bio-protocol.org]
- 10. Inhibition of Multiple Myeloma Using 5-Aza-2ʹ-Deoxycytidine and Bortezomib-Loaded Self-Assembling Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
K-7174 Dihydrochloride: A Promising Alternative in Bortezomib-Resistant Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of K-7174 Dihydrochloride (B599025) in Bortezomib-Resistant Multiple Myeloma Cell Lines.
The emergence of resistance to the proteasome inhibitor bortezomib (B1684674) represents a significant clinical challenge in the management of multiple myeloma. K-7174 dihydrochloride, a novel, orally active proteasome inhibitor, has demonstrated considerable promise in overcoming this resistance. This guide provides a comprehensive comparison of K-7174's efficacy with other therapeutic alternatives, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action.
Executive Summary
This compound distinguishes itself from bortezomib and other proteasome inhibitors through a unique mechanism of action that confers efficacy in bortezomib-resistant settings. While bortezomib primarily targets the β5 subunit of the proteasome, resistance can arise from mutations in this subunit. K-7174 has been shown to effectively kill bortezomib-resistant myeloma cells, including those harboring a β5-subunit mutation, as well as primary cells from a patient with bortezomib-resistant multiple myeloma.[1] Its distinct mode of proteasome binding and downstream effects on histone deacetylases (HDACs) offer a potential therapeutic avenue for patients who have relapsed or become refractory to standard proteasome inhibitor therapy.
Comparative Efficacy in Bortezomib-Resistant Cell Lines
Quantitative data on the half-maximal inhibitory concentration (IC50) of K-7174 in direct comparison with other proteasome inhibitors in a standardized panel of bortezomib-resistant cell lines is limited in publicly available literature. However, existing studies provide strong evidence of its efficacy.
One key study established a bortezomib-resistant RPMI8226 multiple myeloma subline through lentiviral transduction of a mutated PSMB5 gene. While this mutant subline exhibited significantly lower sensitivity to bortezomib compared to the wild-type, K-7174 induced cytotoxicity equally in both the wild-type and mutant sublines, demonstrating its ability to bypass this common resistance mechanism.[1]
For comparative context, the following table summarizes reported IC50 values for bortezomib and the second-generation proteasome inhibitor carfilzomib (B1684676) in various bortezomib-resistant multiple myeloma cell lines from other studies.
| Cell Line | Drug | IC50 (nM) | Fold Resistance (vs. Parental Line) | Reference |
| RPMI-8226/R | Bortezomib | >100 | >10 | [2] |
| U266/R | Bortezomib | >100 | >10 | [2] |
Note: Direct comparative IC50 values for K-7174 in these specific commercially available resistant cell lines were not found in the reviewed literature.
Mechanism of Action: A Dual Approach to Overcoming Resistance
K-7174's unique efficacy in bortezomib-resistant cells stems from its distinct mechanism of action, which not only inhibits the proteasome but also leads to the downregulation of class I histone deacetylases (HDACs). This dual effect disrupts critical survival pathways in myeloma cells.
The proposed signaling pathway for K-7174 is as follows:
-
Proteasome Inhibition: K-7174 inhibits the proteasome, leading to an accumulation of ubiquitinated proteins.
-
Caspase-8 Activation: This proteotoxic stress activates caspase-8.
-
Sp1 Degradation: Activated caspase-8 leads to the degradation of the transcription factor Sp1.[1]
-
HDAC1, -2, and -3 Downregulation: Sp1 is a key transactivator of class I HDAC genes (HDAC1, HDAC2, and HDAC3). Its degradation results in the transcriptional repression of these HDACs.[1]
-
Histone Hyperacetylation and Apoptosis: The downregulation of class I HDACs leads to histone hyperacetylation and, subsequently, apoptosis of myeloma cells.[1]
This mechanism is distinct from bortezomib, which does not significantly alter the expression of class I HDACs.[3] Furthermore, studies have shown that combining K-7174 with HDAC inhibitors results in an additive cytotoxic effect on multiple myeloma cells.[1] Preclinical data has also demonstrated a synergistic anti-myeloma effect when pan-HDAC inhibitors like panobinostat (B1684620) are combined with bortezomib, suggesting the therapeutic potential of targeting both the proteasome and HDAC pathways.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the efficacy of K-7174 and its comparators.
Cell Viability Assay (MTT Assay)
This protocol is adapted for suspension multiple myeloma cell lines.[7][8]
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI-8226, U266, and their bortezomib-resistant counterparts) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound, bortezomib, or other comparators for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.[9][10][11][12]
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of K-7174 or control compounds for the indicated time.
-
Cell Harvesting: Harvest approximately 1 x 106 cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin (B1180172) V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Western Blot Analysis
This protocol is for the detection of protein expression levels of Sp1 and HDAC1.[3][13][14]
-
Cell Lysis: Lyse treated and untreated multiple myeloma cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Sp1, HDAC1, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparison with Alternatives
Several alternatives exist for the treatment of bortezomib-resistant multiple myeloma, each with its own mechanism of action and efficacy profile.
-
Next-Generation Proteasome Inhibitors (e.g., Carfilzomib): Carfilzomib is an irreversible proteasome inhibitor that has shown efficacy in bortezomib-refractory patients.[15][16][17] However, cross-resistance can still occur.[18][19] K-7174's distinct binding mode and its impact on HDACs may offer an advantage in cases of resistance to both bortezomib and carfilzomib.
-
Histone Deacetylase (HDAC) Inhibitors (e.g., Panobinostat): HDAC inhibitors represent a different therapeutic class. The combination of the pan-HDAC inhibitor panobinostat with bortezomib and dexamethasone (B1670325) has been approved for patients with relapsed and refractory multiple myeloma, demonstrating the clinical benefit of targeting HDACs.[20][21] Given that K-7174 endogenously downregulates class I HDACs, it may offer a more targeted approach with a potentially different side-effect profile compared to pan-HDAC inhibitors. The synergistic effect of K-7174 with HDAC inhibitors also suggests a promising combination therapy strategy.[1]
Conclusion
This compound presents a compelling profile for the treatment of bortezomib-resistant multiple myeloma. Its novel mechanism of action, which involves both proteasome inhibition and downregulation of class I HDACs, provides a strong rationale for its efficacy in resistant cell lines, including those with mutations in the proteasome subunit β5. While further head-to-head comparative studies are needed to fully elucidate its potency relative to other next-generation proteasome inhibitors, the existing data strongly support its continued investigation as a valuable therapeutic option for patients with relapsed or refractory multiple myeloma. The potential for combination therapies, particularly with HDAC inhibitors, further enhances its clinical promise.
References
- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEK facilitates bortezomib resistance of multiple myeloma by modulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Efficacy of Panobinostat for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panobinostat: a novel pan-deacetylase inhibitor for the treatment of relapsed or relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Detection of apoptosis with annexin V/propidium iodide (PI) staining [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Carfilzomib: a novel treatment in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 17. oncotarget.com [oncotarget.com]
- 18. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Panobinostat plus bortezomib and dexamethasone versus placebo plus bortezomib and dexamethasone in patients with relapsed or relapsed and refractory multiple myeloma: a multicentre, randomised, double-blind phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.plos.org [journals.plos.org]
A Head-to-Head Comparison: K-7174 Versus Pan-HDAC Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, particularly for hematological malignancies like multiple myeloma, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison between K-7174, a novel proteasome inhibitor with indirect effects on HDACs, and traditional pan-HDAC inhibitors, which directly target a broad range of HDAC enzymes. This objective analysis is supported by available preclinical experimental data to aid researchers in understanding their distinct mechanisms and potential therapeutic applications.
Executive Summary
K-7174 and pan-HDAC inhibitors represent two distinct strategies for modulating HDAC activity in cancer cells. K-7174 is an orally active proteasome inhibitor that indirectly leads to the transcriptional repression of Class I HDACs (HDAC1, HDAC2, and HDAC3).[1][2][3] In contrast, pan-HDAC inhibitors, such as Vorinostat, Panobinostat (B1684620), and Romidepsin (B612169), function as direct enzymatic inhibitors, blocking the activity of multiple HDAC isoforms by binding to the zinc ion in their catalytic site.[4] While both approaches ultimately impact HDAC-mediated cellular processes, their mechanisms, specificity, and downstream effects differ significantly. This guide will delve into these differences, presenting available data on their performance and the experimental protocols used to generate this knowledge.
Data Presentation: A Comparative Overview
Direct head-to-head experimental data for K-71774 and pan-HDAC inhibitors is limited in the current literature. The following tables summarize their distinct mechanisms and available quantitative data from separate preclinical studies, primarily in the context of multiple myeloma.
Table 1: Mechanistic and In Vitro Efficacy Comparison
| Feature | K-7174 | Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat, Romidepsin) |
| Primary Target | Proteasome[2] | Histone Deacetylase (HDAC) enzymes[4] |
| Mechanism of Action on HDACs | Indirect: Induces caspase-8-dependent degradation of the Sp1 transcription factor, leading to transcriptional repression of Class I HDACs (HDAC1, HDAC2, HDAC3).[1][2][3] | Direct: Bind to the zinc-containing catalytic domain of HDAC enzymes, inhibiting their deacetylase activity.[4] |
| HDAC Isoform Selectivity | Selective for downregulation of Class I HDACs (HDAC1, HDAC2, HDAC3).[1][2] | Broad-spectrum (pan-inhibitors) targeting multiple HDAC classes (Class I, II, and IV).[4] |
| Effect on Histone Acetylation | Leads to histone hyperacetylation secondary to HDAC downregulation.[1] | Directly causes hyperacetylation of histone and non-histone proteins.[5][6] |
| Reported IC50 Values (HDAC Enzymatic Assay) | Not Applicable (does not directly inhibit HDAC enzymes) | Vorinostat: ~10 nM (HDAC1), 20 nM (HDAC3) Panobinostat: <13.2 nM for most Class I, II, and IV HDACs Romidepsin: 36 nM (HDAC1), 47 nM (HDAC2) |
Table 2: In Vivo Efficacy in Multiple Myeloma Xenograft Models (Indirect Comparison)
| Compound | Dosing Regimen | Tumor Model | Efficacy | Reference |
| K-7174 | 50 mg/kg, oral, once daily for 14 days | RPMI8226 or U266 human myeloma xenograft in NOD/SCID mice | Significantly lower tumor volume compared to vehicle control.[1] | --INVALID-LINK-- |
| Vorinostat | 100 mg/kg, daily for 5 consecutive days/week for 35 days | LAGkappa-1B human myeloma xenograft in SCID mice | In combination with melphalan (B128) (3 mg/kg), markedly smaller tumors and decreased human IgG levels compared to vehicle or single agents.[7][8] | --INVALID-LINK-- |
| Panobinostat | Not specified in snippets | Subcutaneous plasmacytoma and disseminated luciferized MM1S models | Potent anti-myeloma activity as a single agent and synergistic effects in combination with dexamethasone (B1670325) and bortezomib (B1684674) or lenalidomide (B1683929).[9] | --INVALID-LINK-- |
| Romidepsin | 13 mg/m², IV, on days 1, 8, and 15 every 28 days | (Clinical trial in refractory multiple myeloma) | Modest single-agent activity; stabilization of M-protein in some patients.[10] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of compounds on cell proliferation.[11][12][13][14]
-
Cell Seeding: Plate myeloma cells (e.g., RPMI8226, U266) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of K-7174 or a pan-HDAC inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 130-150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for HDAC Protein Levels
This protocol is used to quantify the reduction in HDAC protein expression following treatment with K-7174.
-
Cell Lysis: Treat myeloma cells with K-7174 for the desired time points. Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against HDAC1, HDAC2, HDAC3, Sp1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
Mouse Xenograft Model of Multiple Myeloma
This protocol describes a general procedure for establishing and treating a human multiple myeloma xenograft in immunodeficient mice.[15][16][17][18]
-
Cell Preparation: Culture human multiple myeloma cells (e.g., RPMI8226, U266, or MM1S) to the logarithmic growth phase.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID).
-
Tumor Cell Inoculation: Subcutaneously inject 5 x 10^6 to 1 x 10^7 myeloma cells suspended in 100-200 µL of serum-free medium or PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²) or by bioluminescence imaging if using luciferase-expressing cells.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer K-7174 (e.g., 50 mg/kg, p.o., daily) or a pan-HDAC inhibitor (e.g., Vorinostat, 100 mg/kg, i.p., daily on a specified schedule) or vehicle control.
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 14-35 days) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of K-7174 leading to HDAC downregulation.
Caption: Direct enzymatic inhibition by pan-HDAC inhibitors.
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
K-7174 and pan-HDAC inhibitors offer distinct therapeutic strategies for targeting HDAC-related pathways in cancer. K-7174's indirect and selective downregulation of Class I HDACs presents a novel mechanism that may offer a different efficacy and safety profile compared to the broad enzymatic inhibition of pan-HDAC inhibitors. The additive or synergistic effects observed when K-7174 is combined with direct HDAC inhibitors suggest that a multi-pronged approach to modulating HDAC activity could be a powerful therapeutic strategy.[1] Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of these two classes of agents and to explore their full potential in combination therapies for multiple myeloma and other malignancies. This guide provides a foundational understanding for researchers to design and interpret future studies in this promising area of cancer drug development.
References
- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vorinostat enhances the antimyeloma effects of melphalan and bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II trial of the histone deacetylase inhibitor romidepsin for the treatment of refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 16. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Anti-Myeloma Effects of K-7174 and Standard-of-Care Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-myeloma efficacy of the novel proteasome inhibitor K-7174 against established therapeutic agents: bortezomib (B1684674), lenalidomide, and dexamethasone (B1670325). The information presented is collated from preclinical studies to assist in the evaluation of K-7174's potential as a therapeutic agent for multiple myeloma.
Comparative Efficacy: In Vivo Studies
The following tables summarize the in vivo anti-myeloma effects of K-7174 and comparator drugs from preclinical studies, primarily in xenograft mouse models of multiple myeloma. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, cell lines, and treatment regimens.
Table 1: In Vivo Tumor Growth Inhibition
| Drug | Myeloma Cell Line | Mouse Model | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| K-7174 | RPMI 8226 | NOD/SCID | 75 mg/kg, i.p., once daily for 14 days | Significantly lower tumor volume compared to vehicle control on day 14.[1] | [1] |
| K-7174 | U266 | NOD/SCID | 75 mg/kg, i.p., once daily for 14 days | Significantly lower tumor volume compared to vehicle control on day 14.[1] | [1] |
| Bortezomib | MM.1S | SCID | 1 mg/kg, i.v., twice weekly for 3 weeks | Significant delay in tumor growth compared to vehicle-treated control mice.[2] | [2] |
| Bortezomib | U266 | NOD/SCID-γ | Twice weekly i.p. injection | Reduced tumor growth compared with vehicle control.[3] | [3] |
| Lenalidomide | MM1.S | SCID | 10 mg/kg, i.p., for 10 consecutive days | Reduced tumor growth (T/C, 84%) in mice.[4] | [4] |
| Lenalidomide | 5TGM1 | C57BL/KaLwRij | Not specified | Inhibited tumor growth.[5] | [5] |
| Dexamethasone | OPM2 | SCID | 1 mg/kg, i.p., 5 days per week for 3 consecutive weeks | Significantly inhibited tumor growth.[6] | [6] |
| Dexamethasone | KMS12-PE | SCID | 1 mg/kg, i.p., 5 days per week for 3 consecutive weeks | Did not affect tumor growth.[6] | [6] |
| Liposomal Dexamethasone | Not specified | Human-Mouse Hybrid | 4 mg/kg | Strong tumor growth inhibition.[7] | [7] |
T/C: Treatment vs. Control
Table 2: In Vivo Survival Benefit
| Drug | Myeloma Cell Line | Mouse Model | Dosage and Schedule | Survival Outcome | Reference |
| Bortezomib | UM-PEL-1 | NOD/SCID | 0.3 mg/kg, i.p., twice weekly for 3 weeks | Median survival of 32 days vs. 15 days in controls (P < 0.01).[8] | [8] |
| Bortezomib | U266 | NOD/SCID-γ | Twice weekly i.p. injection | Improved survival compared with vehicle (P = 0.0006).[3] | [3] |
| Lenalidomide | 5TGM1 | C57BL/KaLwRij | Not specified | Prolonged survival of tumor-bearing mice.[5] | [5] |
| Lenalidomide | 5TGM1 | B6-SCID | Not specified | Failed to prolong survival.[5] | [5] |
Experimental Protocols
This section outlines the general methodologies employed in the cited in vivo studies to assess the anti-myeloma effects of the tested compounds.
Myeloma Xenograft Mouse Models
-
Cell Lines: Commonly used human multiple myeloma cell lines include RPMI 8226, U266, and MM.1S.[1][2][9] These cell lines are often engineered to express luciferase for in vivo imaging.[10][11]
-
Mouse Strains: Immunocompromised mice are essential for xenograft studies to prevent rejection of human tumor cells. Commonly used strains include:
-
Cell Inoculation:
-
Subcutaneous (s.c.): Myeloma cells (typically 5 x 10⁶ to 1 x 10⁷) are mixed with Matrigel and injected into the flank of the mice.[9][12] This method allows for easy measurement of tumor volume.
-
Intravenous (i.v.): Cells are injected via the tail vein to establish disseminated disease, which more closely mimics the clinical presentation of multiple myeloma.[11][15]
-
Intratibial (i.t.): Direct injection of myeloma cells into the tibia allows for the study of tumor growth within the bone marrow microenvironment.[10][14]
-
Drug Administration
-
K-7174: Administered intraperitoneally (i.p.) or orally (p.o.).[1]
-
Bortezomib: Typically administered intravenously (i.v.) or intraperitoneally (i.p.).[2][3][8]
-
Lenalidomide: Administered intraperitoneally (i.p.).[4]
-
Dexamethasone: Administered intraperitoneally (i.p.).[6]
Dosages and schedules vary between studies and are detailed in the comparison tables.
Assessment of In Vivo Efficacy
-
Tumor Volume Measurement: For subcutaneous tumors, calipers are used to measure tumor dimensions, and volume is calculated using the formula: (length x width²)/2.
-
Bioluminescence Imaging (BLI): For disseminated models using luciferase-expressing cell lines, mice are injected with luciferin, and the light emitted by the tumor cells is captured using an in vivo imaging system.[10][11][16] This allows for non-invasive, longitudinal monitoring of tumor burden.
-
Survival Analysis: Mice are monitored for signs of morbidity, and survival time is recorded. Kaplan-Meier survival curves are generated to compare the different treatment groups.[3][5][8]
-
Paraprotein Level Measurement: In some models, human immunoglobulin levels in the mouse serum are measured as a surrogate marker for tumor burden.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by K-7174 and the comparator drugs in multiple myeloma cells.
Caption: K-7174 signaling pathway in multiple myeloma.
Caption: Bortezomib signaling pathway in multiple myeloma.
Caption: Lenalidomide signaling pathway in multiple myeloma.
Caption: Dexamethasone signaling pathway in multiple myeloma.
References
- 1. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 2. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone-induced cell death is restricted to specific molecular subgroups of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal dexamethasone inhibits tumor growth in an advanced human-mouse hybrid model of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Characterization of a Novel Mouse Model of Multiple Myeloma and Its Use in Preclinical Therapeutic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanded natural killer cells potentiate the antimyeloma activity of daratumumab, lenalidomide, and dexamethasone in a myeloma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratibial Injection of Human Multiple Myeloma Cells in NOD/SCID IL-2Rγ(Null) Mice Mimics Human Myeloma and Serves as a Valuable Tool for the Development of Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waldenstroms.com [waldenstroms.com]
- 16. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
K-7174: A Comparative Guide to Synergistic Chemotherapeutic Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, orally active proteasome inhibitor K-7174 and its synergistic effects with other chemotherapeutic agents. K-7174 presents a unique mechanism of action, distinguishing it from other proteasome inhibitors like bortezomib (B1684674), and has shown particular promise in overcoming drug resistance in multiple myeloma. This document summarizes the available experimental data, outlines detailed experimental protocols, and visualizes key cellular pathways to facilitate further research and drug development.
Synergistic Effects of K-7174 with HDAC Inhibitors
K-7174, a homopiperazine (B121016) derivative, exhibits significant anti-myeloma activity both in vitro and in vivo.[1][2][3] Its primary mechanism involves the inhibition of the 20S proteasome and the transcription factor GATA2.[4][5] A key finding is that K-7174's cytotoxic effects are enhanced when used in combination with histone deacetylase (HDAC) inhibitors. This synergy is attributed to the dual disruption of protein degradation pathways and enhanced cellular stress, leading to potent apoptosis in cancer cells.[6][7][8]
While direct head-to-head quantitative comparisons of K-7174 with a range of HDAC inhibitors are not extensively available in the public literature, the principle of this synergistic interaction is well-established for other proteasome inhibitors, such as bortezomib, in combination with HDAC inhibitors like vorinostat (B1683920) and panobinostat (B1684620).[9][10][11][12] These combinations have been shown to synergistically induce apoptosis in multiple myeloma cells.[13][14][15][16]
Comparative Data on Proteasome and HDAC Inhibitor Combinations
The following table summarizes representative data on the synergistic effects of the proteasome inhibitor bortezomib with the HDAC inhibitor panobinostat in multiple myeloma cell lines. This data serves as a benchmark for the expected synergistic potential of K-7174 with HDAC inhibitors.
| Cell Line | Drug Combination | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI) | Synergy Level | Reference |
| JJN3 | Panobinostat | 13 | 5.8 | < 1 | Synergistic | [13] |
| S63845 (MCL-1 Inhibitor) | >100 | 25 | [13] | |||
| KMM1 | Panobinostat | 25 | 12.5 | < 1 | Synergistic | [13] |
| S63845 (MCL-1 Inhibitor) | >100 | 50 | [13] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data presented here for Panobinostat and S63845, a BH3 mimetic, further underscores the potential of combining targeted agents to overcome resistance.[13]
Mechanistic Insights into the Synergy of K-7174 and HDAC Inhibitors
The synergistic cytotoxicity of K-7174 and HDAC inhibitors stems from their complementary effects on critical cellular pathways. K-7174, as a proteasome inhibitor, leads to the accumulation of misfolded and polyubiquitinated proteins, inducing the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[6][8] HDAC inhibitors, on the other hand, modulate gene expression by altering the acetylation status of histones and other non-histone proteins, leading to cell cycle arrest and apoptosis.[17]
The combination of these two classes of drugs results in:
-
Dual Blockade of Protein Degradation: While proteasome inhibitors block the primary protein degradation machinery, cancer cells can compensate through the aggresome pathway. HDAC6, a target of pan-HDAC inhibitors, is crucial for aggresome formation. Therefore, the combination therapy effectively shuts down both major protein clearance pathways, leading to overwhelming proteotoxic stress and apoptosis.[6][8]
-
Enhanced Apoptosis Induction: The combination leads to the potentiation of pro-apoptotic signaling cascades, including the activation of caspases and the release of cytochrome-c from the mitochondria.[10]
-
Increased Reactive Oxygen Species (ROS) Production: The dual pathway inhibition leads to a significant increase in intracellular ROS levels, further contributing to mitochondrial dysfunction and cell death.[9][10]
Below is a diagram illustrating the proposed synergistic mechanism of action.
Caption: Synergistic mechanism of K-7174 and HDAC inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of K-7174 and its combination partners on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., JJN3, KMM1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
K-7174 and other chemotherapeutic agents (e.g., Panobinostat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of K-7174 and the combination drug in culture medium.
-
Treat the cells with single agents or their combinations at various concentrations for 48-72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,500 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) values are determined using dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Treated and untreated multiple myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Experimental Workflow for Synergy Analysis
The following diagram outlines the typical workflow for assessing the synergistic effects of K-7174 with other chemotherapeutic agents.
References
- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synergistic induction of oxidative injury and apoptosis in human multiple myeloma cells by the proteasome inhibitor bortezomib and histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Panobinostat for the management of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I study of vorinostat in combination with bortezomib for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Outcomes with panobinostat in heavily pretreated multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Panobinostat for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: K-7174 Dihydrochloride Disposal
Audience: Researchers, scientists, and drug development professionals.
This document provides procedural guidance for the safe and compliant disposal of K-7174 dihydrochloride (B599025). Adherence to these protocols is essential to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Mitigation
K-7174 dihydrochloride should be handled as a hazardous chemical. In the absence of a specific Safety Data Sheet (SDS), treat this compound with a high degree of caution.
-
Personal Protective Equipment (PPE): All personnel handling this compound must use the following PPE.[1]
| PPE Category | Specific Equipment |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or chemical fume hood. |
-
Spill Response: In the event of a spill, immediately evacuate and isolate the area.[2]
-
Alert personnel in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and spilled substance into a designated, labeled hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Disposal Protocol for this compound
Disposal of this compound must comply with all federal, state, and local regulations.[7] Laboratory personnel should treat all waste chemicals as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[2]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Assume this compound is a hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. At a minimum, segregate the following:
-
Solid this compound waste (e.g., unused reagent, contaminated consumables).
-
Liquid solutions containing this compound.
-
Sharps contaminated with this compound.
-
Step 2: Waste Collection and Storage
-
Container Selection: Use only compatible, leak-proof containers for waste collection.[7][8] The container must have a tightly sealing lid.[1]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date accumulation started.[9][10] Do not use chemical formulas or abbreviations.[10]
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area.[7] Ensure secondary containment is used to prevent spills.
Step 3: Disposal of Empty Containers
Empty containers that held this compound must be treated as hazardous waste.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent that can dissolve the compound.[2][10]
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste and add it to the appropriate waste container.[10]
-
Container Disposal: After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2]
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Documentation: Complete any required waste manifests or pickup request forms accurately and completely.
Experimental Protocols Cited
While no specific experimental protocols for this compound were found, the disposal procedures outlined above are based on established best practices for handling and disposing of hazardous laboratory chemicals as described in various university and safety guidelines.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 2. vumc.org [vumc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling K-7174 Dihydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling K-7174 dihydrochloride (B599025). Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
K-7174 dihydrochloride is a potent, orally active proteasome and GATA inhibitor with anti-tumor activities.[1] Due to its high potency and cytotoxic nature, stringent safety protocols must be followed during all stages of handling, from receipt to disposal. The Safety Data Sheet (SDS) classifies this compound as fatal if swallowed, in contact with skin, or if inhaled, and it is shown to cause organ damage through prolonged or repeated exposure.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the first line of defense against exposure to this compound. Standard laboratory attire is insufficient. The following table outlines the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated handling area. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. A P3 filter is recommended when handling the powder form where dust may be generated.[2] | Prevents inhalation of aerosolized particles or powders, a primary route of exposure. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects eyes and face from splashes and airborne particles. |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is essential to maintain a safe working environment. The following step-by-step protocols must be followed.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Transport: Transport the sealed container in a secondary, shatterproof container to the designated storage area.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.
Weighing and Reconstitution (to be performed in a containment device)
-
Preparation: Assemble all necessary equipment (e.g., spatulas, weigh boats, solvent, vortexer) and place them within a certified chemical fume hood or a powder containment balance enclosure.
-
Don PPE: Before handling the compound, don the complete set of PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Use a dedicated spatula and weigh boat.
-
Reconstitution: Add the appropriate solvent to the powder in the weigh boat or transfer the powder to a vial before adding the solvent. Cap the vial securely.
-
Dissolving: Gently swirl or vortex the vial until the compound is fully dissolved.
-
Decontamination: Decontaminate all surfaces and equipment within the containment device with an appropriate cleaning agent. Dispose of all disposable items as cytotoxic waste.
In Vitro Experimentation
-
Cell Culture Handling: When adding the this compound solution to cell cultures, perform the work in a Class II Biosafety Cabinet (BSC) to maintain sterility and containment.
-
Incubation: Label all treated cell culture vessels clearly with the compound name and concentration.
-
Post-treatment: All media and disposable labware from treated cultures must be handled and disposed of as cytotoxic waste.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, weigh boats, and pipette tips, must be placed in a designated, sealed, and labeled cytotoxic waste container. |
| Liquid Waste | Unused stock solutions and contaminated media must be collected in a sealed, labeled, and leak-proof cytotoxic waste container. Do not pour down the drain. |
| Sharps | Needles and syringes used for handling this compound solutions must be disposed of in a designated cytotoxic sharps container. |
All cytotoxic waste containers should be sent for high-temperature incineration through an approved hazardous waste disposal service.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
